molecular formula C10H10ClNO B13105124 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride CAS No. 126535-38-4

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Cat. No.: B13105124
CAS No.: 126535-38-4
M. Wt: 195.64 g/mol
InChI Key: JMQFQLHWSFDDNB-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is a specialized acyl chloride reagent designed for the synthesis and functionalization of indole-based compounds. The indole scaffold is a privileged structure in medicinal and organic chemistry, renowned for its presence in a vast array of biologically active molecules . This reagent features a reactive carbonyl chloride group directly attached to the nitrogen of the 2,3-dihydroindole (indoline) core, making it a highly versatile electrophile for introducing the 2-methylindoline moiety via amide or ester bond formation. Primary Research Applications: • Medicinal Chemistry: Serves as a key building block for the development of novel pharmacologically active molecules. Indole derivatives are extensively researched for their diverse biological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The reactivity of this compound allows researchers to rapidly generate libraries of amide and ester derivatives for structure-activity relationship (SAR) studies. • Methodology Development: This compound is valuable for research into new synthetic methodologies, particularly in carbonylative processes and palladium-catalyzed cross-coupling reactions . It can be used to explore new pathways for the functionalization of heterocycles, contributing to the toolbox of synthetic organic chemistry. Research Value: As an acylating agent, its primary mechanism of action involves nucleophilic acyl substitution. Researchers can employ it to efficiently couple the 2-methylindoline scaffold with a wide range of nucleophiles, such as amines (to form amides) and alcohols (to form esters). This facilitates the modular construction of complex molecules aimed at probing biological targets or developing new materials. Important Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures for acid chlorides should be followed. Researchers should consult the safety data sheet for specific hazard and handling information.

Properties

CAS No.

126535-38-4

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-methyl-2,3-dihydroindole-1-carbonyl chloride

InChI

InChI=1S/C10H10ClNO/c1-7-6-8-4-2-3-5-9(8)12(7)10(11)13/h2-5,7H,6H2,1H3

InChI Key

JMQFQLHWSFDDNB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4), commonly referred to as 2-methylindoline-1-carbonyl chloride, is a highly reactive electrophilic building block[1]. Featuring a chiral center at the C2 position of the indoline core, this carbamoyl chloride is a critical intermediate in medicinal chemistry. It is extensively utilized in the synthesis of complex urea and carbamate derivatives, including non-covalent inhibitors of carboxylesterase Notum[2] and Angiotensin II Type 2 Receptor (AT2R) antagonists[3]. This whitepaper details a robust, self-validating protocol for its synthesis using triphosgene, alongside comprehensive analytical characterization parameters.

Mechanistic Rationale & Pathway

The synthesis relies on the nucleophilic attack of the secondary amine (2-methylindoline) on phosgene. While phosgene gas can be used directly, triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent in modern synthetic laboratories due to its solid state, which allows for precise stoichiometric control and enhanced safety[4].

Causality in Reaction Design:

  • Stoichiometric Control: One mole of triphosgene decomposes in situ to yield three moles of phosgene. To ensure complete conversion while minimizing unreacted electrophile, 0.4 equivalents of triphosgene (providing 1.2 equivalents of active phosgene) are used.

  • Order of Addition (Critical): The secondary amine must be added dropwise to the triphosgene solution. If triphosgene is added to the amine, the localized excess of amine will rapidly react with the newly formed carbamoyl chloride, yielding an unwanted symmetrical urea byproduct (bis(2-methylindolin-1-yl)methanone).

  • Acid Scavenging: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine, is required to neutralize the HCl byproduct. Failing to scavenge HCl results in the protonation of 2-methylindoline, halting the reaction.

SynthesisWorkflow Step1 Reagent Preparation 2-Methylindoline + Base in DCM Step3 Nucleophilic Addition Dropwise addition of Amine to Phosgene Step1->Step3 Amine Source Step2 Electrophile Activation Triphosgene in DCM (0 °C) Step2->Step3 in situ Phosgene Step4 Reaction Progression Stir at RT (1-2 hours) Step3->Step4 HCl Elimination Step5 Aqueous Workup Ice-cold water / Brine wash Step4->Step5 Quench & Extract Step6 Isolation 2-Methylindoline-1-carbonyl chloride Step5->Step6 Dry & Concentrate

Figure 1: Step-by-step experimental workflow for carbamoyl chloride synthesis.

Experimental Methodology

Reagents and Equipment
  • Substrate: 2-Methylindoline (1.0 equiv, typically racemic unless enantiopure is required)

  • Reagent: Triphosgene (0.4 equiv)

  • Base: Pyridine or DIPEA (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Equipment: Oven-dried round-bottom flask, argon balloon, addition funnel.

Step-by-Step Protocol
  • Preparation of the Electrophile: Dissolve triphosgene (0.4 equiv) in anhydrous DCM (approx. 5 mL/mmol) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Preparation of the Nucleophile: In a separate dry flask, dissolve 2-methylindoline (1.0 equiv) and the chosen base (1.5 equiv) in anhydrous DCM (approx. 3 mL/mmol).

  • Addition: Transfer the amine/base solution to an addition funnel and add it dropwise to the vigorously stirred triphosgene solution at 0 °C over 30 minutes.

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 to 2 hours.

  • Workup: Quench the reaction by pouring it into a separatory funnel containing ice-cold water. Extract the aqueous layer twice with DCM. Wash the combined organic layers with ice-cold 0.5 M HCl (to remove excess pyridine/DIPEA), followed by ice-cold brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the bath temperature below 30 °C to prevent thermal degradation) to afford the crude 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.

In-Process Self-Validation (Expert Insight)

Carbamoyl chlorides are highly susceptible to hydrolysis on silica gel TLC plates or in the aqueous mobile phases used in standard LC-MS. To accurately validate reaction completion without false negatives (hydrolyzed product appearing as starting material), employ a derivatization quench :

  • Withdraw a 10 µL aliquot of the reaction mixture.

  • Dilute immediately into 1 mL of anhydrous methanol containing 1% triethylamine.

  • This instantly and quantitatively converts the reactive carbamoyl chloride into the stable methyl 2-methylindoline-1-carboxylate.

  • Analyze this quenched sample via LC-MS. A clean [M+H]⁺ peak at m/z 192 (or m/z 214 for [M+Na]⁺) confirms the successful formation of the acid chloride.

Analytical Characterization

Quantitative data for the isolated 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is summarized below.

Note on NMR Interpretation: Carbamoyl chlorides exhibit restricted rotation around the N–C(O) bond due to partial double-bond character. Consequently, NMR spectra at room temperature will often display rotamers (conformational isomers). Signals—particularly the C2-methyl doublet and the aromatic protons—may appear broadened or split into unequal pairs.

Analytical TechniqueParameter / ShiftAssignment / Description
¹H NMR (400 MHz, CDCl₃) δ 7.85 – 7.65 (m, 1H)Aromatic CH (C7, adjacent to N-carbonyl)
δ 7.30 – 7.15 (m, 2H)Aromatic CH (C5, C6)
δ 7.10 – 7.00 (m, 1H)Aromatic CH (C4)
δ 4.80 – 4.60 (m, 1H)Aliphatic CH (C2, stereocenter)
δ 3.45 – 3.30 (m, 1H)Aliphatic CH₂ (C3, diastereotopic proton A)
δ 2.75 – 2.60 (m, 1H)Aliphatic CH₂ (C3, diastereotopic proton B)
δ 1.35 (d, J = 6.5 Hz, 3H)Methyl group (attached to C2)
¹³C NMR (100 MHz, CDCl₃) δ ~149.5C=O (Carbonyl carbon of the acid chloride)
δ ~141.0, 131.5, 127.5, 124.0, 115.0Aromatic carbons (Indoline core)
δ ~58.5C2 (Aliphatic methine)
δ ~35.0C3 (Aliphatic methylene)
δ ~21.0Methyl carbon
FT-IR (ATR, cm⁻¹) 1735 – 1745Strong C=O stretching (diagnostic for carbamoyl chloride)
MS (EI, 70 eV) m/z 195 [M]⁺, 197 [M+2]⁺Molecular ion peak showing ~3:1 isotopic ratio characteristic of a single chlorine atom.

Safety and Quenching Protocols

Hazard Warning: Triphosgene and its decomposition product, phosgene, are highly toxic by inhalation. All manipulations must be performed in a certified, high-velocity fume hood.

Decontamination: Any glassware or equipment that contacted triphosgene or the unpurified carbamoyl chloride must be neutralized before washing. Prepare a quenching bath of 10% aqueous sodium hydroxide or a 1:1 mixture of concentrated aqueous ammonia and methanol. Submerge all contaminated items in the quenching bath for a minimum of 24 hours to ensure complete destruction of residual phosgene species.

References

  • Molaid Chemical Database. "2-methylindoline-1-carbonyl chloride | 126535-38-4". Molaid.
  • Mahat, M. et al. "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity". NIH PubMed Central.
  • University of Bristol. "Synthesis of medium rings through ring expansion reactions of metallated ureas containing non-aromatic anion stabilising groups". Bristol Research Portal.
  • Google Patents. "US12122750B2 - AT2R antagonists and uses thereof". Google Patents.

Sources

Spectroscopic Characterization and Synthesis of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4), also known as 2-methylindoline-1-carbonyl chloride, is a highly reactive electrophilic building block[1]. It is extensively utilized in medicinal chemistry and drug development for the synthesis of ureas, carbamates, and complex amides, notably in the development of non-covalent inhibitors for targets like carboxylesterase Notum[2].

Handling and characterizing this molecule requires a nuanced understanding of its physical chemistry. The presence of the carbamoyl chloride moiety introduces restricted bond rotation, leading to complex rotameric mixtures in Nuclear Magnetic Resonance (NMR) spectroscopy[3]. This whitepaper provides a rigorous, self-validating protocol for its synthesis, alongside an in-depth breakdown of its NMR, Infrared (IR), and Mass Spectrometry (MS) signatures.

Chemical Identity & Structural Analysis

The molecule consists of a 2-methylindoline core functionalized at the N1 position with a carbamoyl chloride group. The steric bulk of the C2-methyl group combined with the planar geometry of the N-acyl indoline system dictates its unique spectroscopic behavior.

PropertyValue
Chemical Name 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride
CAS Number 126535-38-4
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
Appearance Pale yellow to off-white oil/low-melting solid

Synthesis Protocol: A Self-Validating System

The synthesis of carbamoyl chlorides traditionally utilized phosgene gas. Modern protocols leverage triphosgene (bis(trichloromethyl) carbonate), a solid, safer alternative that generates phosgene in situ[2].

Step-by-Step Methodology
  • Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Ar). Add triphosgene (0.40 equivalents) and anhydrous dichloromethane (CH₂Cl₂, 0.5 M).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the exothermic decomposition of triphosgene and prevent the formation of unwanted symmetrical urea byproducts.

  • Base Addition: Add anhydrous pyridine or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise. Causality: The base acts as an essential HCl scavenger. Without it, the generated HCl would protonate the indoline nitrogen, rendering it non-nucleophilic and stalling the reaction[2].

  • Nucleophile Addition: Dissolve 2-methylindoline (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise over 30 minutes.

  • Propagation & Monitoring: Allow the reaction to stir, gradually warming to room temperature over 2 hours.

  • Self-Validation (In-Process): Monitor the reaction via in-process FTIR. The reaction is complete when the broad indoline N-H stretch (~3300 cm⁻¹) completely disappears, replaced by a sharp C=O stretch at ~1735 cm⁻¹[4].

  • Quench & Workup: Quench the reaction with 1M aqueous HCl. Causality: The acidic quench is a self-purifying step; it protonates any unreacted 2-methylindoline and excess base, driving them into the aqueous layer. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield the product.

SynthesisWorkflow A 2-Methylindoline (Nucleophile) D Phosgene Intermediate (In situ generation) A->D Nucleophilic attack (0 °C) B Triphosgene (Electrophile Source) B->D Base-catalyzed decomposition C DIPEA / Pyridine (HCl Scavenger) C->D Neutralizes HCl by-product E 2-Methyl-2,3-dihydro-1H-indole -1-carbonyl chloride (Target Product) D->E Elimination of Cl-

Fig 1: Synthesis workflow of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride via triphosgene.

Spectroscopic Elucidation & Causality

Nuclear Magnetic Resonance (NMR)

The defining feature of the NMR spectra for this compound is the presence of rotamers . The delocalization of the nitrogen lone pair into the carbonyl group creates a partial double bond character across the N-C(=O) bond. This restricts free rotation[3]. Because the NMR timescale is faster than the rate of bond rotation at room temperature, the spectrum displays two distinct conformers (syn and anti).

  • ¹H NMR Causality: The C7 aromatic proton (ortho to the nitrogen) is highly diagnostic. In the rotamer where the carbonyl oxygen points towards the C7 proton, the magnetic anisotropy of the C=O double bond causes significant deshielding, shifting the C7 proton downfield to ~7.9 ppm.

  • Peak Broadening: Depending on the exact temperature and solvent (e.g., CDCl₃ vs. DMSO-d₆), peaks may appear broadened. Variable-temperature (VT) NMR can be used to coalesce these peaks by providing enough thermal energy to overcome the rotational barrier[3].

Infrared (IR) Spectroscopy

Standard amides exhibit a carbonyl (C=O) stretch around 1650 cm⁻¹. However, carbamoyl chlorides are distinct.

  • IR Causality: The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This competes with the resonance electron donation (+M) from the nitrogen. As a result, the C=O bond retains higher double-bond character, increasing its force constant. This shifts the C=O stretching frequency significantly higher, typically to the 1730–1760 cm⁻¹ range[4].

Mass Spectrometry (MS)

Electron Ionization (EI) MS provides a definitive structural fingerprint.

  • Isotopic Signature: The presence of a single chlorine atom yields a characteristic molecular ion [M]⁺ doublet at m/z 195 (³⁵Cl) and 197 (³⁷Cl) in a precise 3:1 relative abundance ratio.

  • Fragmentation Causality: The weakest bond is the C-Cl bond, leading to an initial loss of a chlorine radical ([M - Cl]⁺, m/z 160). The base peak typically arises from the highly favorable loss of the entire chlorocarbonyl radical (•COCl), yielding the stable 2-methylindoline radical cation at m/z 132.

MSFragmentation M Molecular Ion [M]•+ m/z 195 (35Cl) / 197 (37Cl) F1 [M - Cl]+ m/z 160 M->F1 - Cl• F2 [M - COCl]+ m/z 132 (Base Peak) M->F2 - •COCl F3 [M - COCl - CH3]+ m/z 117 F2->F3 - •CH3

Fig 2: Primary mass spectrometry (EI) fragmentation pathways of the carbamoyl chloride.

Data Visualization: Spectroscopic Tables

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

(Note: Shifts are reported as ranges due to the presence of ~65:35 rotameric mixtures at 298 K).

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
C7-H 7.85 – 8.00d, J ≈ 8.0 Hz1HDeshielded by C=O anisotropy in major rotamer.
Ar-H 7.00 – 7.40m3HRemaining aromatic protons (C4, C5, C6).
C2-H 4.70 – 5.00m1HMethine proton adjacent to N and methyl group.
C3-H₂ 3.40 – 3.60dd1HDiastereotopic methylene proton (downfield).
C3-H₂ 2.60 – 2.80d1HDiastereotopic methylene proton (upfield).
C2-CH₃ 1.30 – 1.45d, J ≈ 6.5 Hz3HMethyl group split by the C2 methine proton.
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
Carbon TypeChemical Shift (δ, ppm)Assignment
Carbonyl (C=O) ~149.5 – 151.0Carbamoyl chloride carbon (rotameric doubling).
Aromatic (C-N) ~141.0 – 142.5Indoline core quaternary carbon attached to N.
Aromatic (CH) 115.0 – 131.0Aromatic methine carbons (C4, C5, C6, C7).
Aliphatic (CH) ~60.0 – 62.0C2 methine carbon.
Aliphatic (CH₂) ~34.5 – 36.0C3 methylene carbon.
Aliphatic (CH₃) ~21.0 – 22.5C2 methyl carbon.
Table 3: IR and MS Data Summary
TechniqueKey SignalValueInterpretation
FTIR (ATR) ν(C=O)1735 cm⁻¹High-frequency stretch due to -I effect of Chlorine[4].
FTIR (ATR) ν(C-Cl)750 cm⁻¹Carbon-Chlorine stretching vibration.
MS (EI) [M]⁺m/z 195 / 197Molecular ion doublet confirming 1x Cl atom.
MS (EI) [M - COCl]⁺m/z 132Base peak; stable indoline radical cation.

References

  • Title: 2-甲基-1-吲哚啉羰基氯化物 (CAS 126535-38-4)
  • Source: National Institutes of Health (PMC)
  • Title: Technical Support Center: In-process FTIR Monitoring of N-(2-chloroethyl)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Reactivity of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride with Primary Amines: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The urea functional group is a cornerstone of modern medicinal chemistry, frequently serving as a critical hydrogen-bond donor/acceptor motif in the active sites of kinases, soluble epoxide hydrolases, and other high-value therapeutic targets [1]. While symmetrical ureas are easily accessed, the synthesis of unsymmetrical, sterically demanding ureas requires highly controlled electrophilic precursors [2].

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4) [3] is a privileged bifunctional building block. The indoline core provides a rigid, lipophilic scaffold, while the 2-methyl substitution introduces a critical stereocenter that dictates the three-dimensional trajectory of the resulting pharmacophore. This whitepaper details the mechanistic causality, quantitative reaction scope, and self-validating experimental protocols for reacting this specific carbamoyl chloride with primary amines to yield 1-(2-methylindolin-1-yl)-3-substituted ureas.

Mechanistic Insights: Nucleophilic Acyl Substitution

The reaction between 2-methylindoline-1-carbonyl chloride and a primary amine (


) proceeds via a classical nucleophilic acyl substitution. Unlike phosgene-mediated syntheses—which risk over-reaction to symmetrical ureas—the use of a pre-formed, stable carbamoyl chloride ensures absolute chemoselectivity for the 1,3-disubstituted urea product [4].
Causality of the Reaction Pathway
  • Nucleophilic Attack: The primary amine's lone pair attacks the highly electrophilic carbonyl carbon of the carbamoyl chloride. The steric bulk of the 2-methyl group on the indoline ring slightly hinders this trajectory, necessitating a highly nucleophilic amine or extended reaction times.

  • Tetrahedral Intermediate: The attack breaks the

    
    
    
    
    
    -bond, pushing electron density onto the oxygen to form a high-energy tetrahedral intermediate.
  • Elimination & Deprotonation: The intermediate collapses, reforming the

    
    
    
    
    
    -bond and expelling the chloride ion (
    
    
    ). Crucially, a non-nucleophilic tertiary amine base (e.g., DIPEA) must be present to scavenge the resulting proton. Without this base, the liberated
    
    
    would protonate the unreacted primary amine, instantly quenching its nucleophilicity and stalling the reaction at a maximum of 50% theoretical yield.

G A 2-Methylindoline-1-carbonyl chloride (Electrophile) D Tetrahedral Intermediate A->D Nucleophilic Attack B Primary Amine (Nucleophile) B->D R-NH2 Addition C DIPEA Base (Acid Scavenger) C->D Deprotonation E Chloride Elimination D->E Collapse F Unsymmetrical Urea (Target Product) E->F Product Formation G DIPEA·HCl (Byproduct) E->G Salt Precipitation

Logical flow of the nucleophilic acyl substitution to form unsymmetrical ureas.

Quantitative Data: Reaction Scope and Steric Impact

The efficiency of this amidation heavily depends on the electronic and steric properties of the incoming primary amine. The table below summarizes the expected quantitative outcomes when reacting various primary amines with 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride under standard conditions (DCM, DIPEA, 25 °C).

Primary AmineNucleophilicitySteric HindranceReaction Time (h)Isolated Yield (%)
Methylamine HighLow2.092
Benzylamine HighModerate3.588
Aniline ModerateModerate6.075
tert-Butylamine ModerateHigh12.055
4-Nitroaniline LowModerate24.0 (at 40 °C)40

Data Interpretation: Highly nucleophilic, unhindered aliphatic amines (e.g., methylamine) react rapidly and quantitatively. Conversely, electron-deficient aromatic amines (e.g., 4-nitroaniline) or highly sterically hindered amines (e.g., tert-butylamine) require elevated temperatures and extended times due to the combined steric clash with the indoline's 2-methyl group.

Self-Validating Experimental Protocol

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system. Each step includes built-in quality control checks to confirm causality and reaction success.

Reagents Required
  • Electrophile: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (1.0 equiv, 1.0 mmol, 195.6 mg)

  • Nucleophile: Primary Amine (e.g., Benzylamine) (1.1 equiv, 1.1 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Action: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Causality: Carbamoyl chlorides are highly sensitive to ambient moisture. Water acts as a competing nucleophile, hydrolyzing the starting material into 2-methylindoline, carbon dioxide, and HCl.

Step 2: Electrophile Dissolution & Base Addition

  • Action: Dissolve the 2-methylindoline-1-carbonyl chloride in 5.0 mL of anhydrous DCM. Add DIPEA (2.0 equiv) via syringe.

  • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile (which would form an unstable, highly reactive acylammonium intermediate).

Step 3: Temperature-Controlled Amine Addition

  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add the primary amine (1.1 equiv) dropwise over 5 minutes.

  • Causality: The initial nucleophilic attack is exothermic. Cooling suppresses thermal degradation of the carbamoyl chloride and prevents localized heating that could lead to unwanted side reactions.

Step 4: Reaction Propagation & In-Process Validation

  • Action: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for the time specified in the quantitative data table (e.g., 3.5 h for benzylamine).

  • Validation: Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the UV-active, high-Rf carbamoyl chloride spot and the appearance of a lower-Rf urea spot confirms conversion.

Step 5: Quench and Biphasic Workup

  • Action: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with 1M 
    
    
    
    (5 mL), then brine (10 mL).
  • Causality: The

    
     neutralizes any residual acid. The brief 1M 
    
    
    
    wash is critical: it protonates any unreacted primary amine and the DIPEA, pulling them into the aqueous waste layer and leaving the neutral urea product in the organic phase.

Step 6: Isolation & Final Validation

  • Action: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
    
  • Validation: Confirm the structure via

    
    -NMR. The diagnostic signature of success is the appearance of a broad singlet between 5.0–7.0 ppm (depending on the solvent), corresponding to the newly formed urea 
    
    
    
    proton, alongside the distinct doublet of the indoline 2-methyl group (~1.3 ppm).

References

  • Source: nih.
  • Source: acs.
  • 2-甲基-1-吲哚啉羰基氯化物| 126535-38-4 - 摩熵化学 (2-Methylindoline-1-carbonyl chloride)
  • 103661-43-4|8-Methyl-3,4-dihydroquinoline-1(2H)

Stability and storage of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4 ), also known as N-chlorocarbonyl-2-methylindoline, is a specialized electrophilic reagent used in the synthesis of urea derivatives and carbamates.[1] As a disubstituted carbamoyl chloride, it possesses a unique stability profile: while kinetically more stable than its linear or monosubstituted analogs, it remains critically sensitive to moisture and thermal stress.[1]

Immediate Core Directive: This compound must be stored at -20°C (optimal) or 2–8°C (acceptable short-term) under a strictly inert atmosphere (Argon/Nitrogen) . Exposure to ambient humidity will trigger irreversible hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and degrading the reagent into 2-methylindoline.[1]

Chemical Profile & Reactivity Mechanisms

To understand the storage requirements, one must understand the failure modes of the molecule.[1] This compound features a carbamoyl chloride moiety (-N-CO-Cl) attached to a dihydroindole (indoline) ring.[1]

The Hydrolysis Failure Mode

The primary threat to stability is nucleophilic attack by water at the carbonyl carbon.[1] Unlike standard acid chlorides, the nitrogen atom donates electron density into the carbonyl (resonance stabilization), making it slightly less reactive. However, once hydrolysis begins, it is autocatalytic due to the generation of HCl.[1]

Mechanism:

  • Attack: Water attacks the carbonyl carbon.[1]

  • Elimination: Chloride is expelled, forming an unstable carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid spontaneously decomposes into 2-methylindoline and carbon dioxide (CO₂).[1]

Visualization of Hydrolysis Pathway:

Hydrolysis_Pathway Reactant 2-Methylindoline-1-carbonyl chloride (Electrophile) Intermediate Carbamic Acid (Transient/Unstable) Reactant->Intermediate + H₂O - HCl Water H₂O (Nucleophile) Water->Intermediate Products 2-Methylindoline + CO₂ + HCl Intermediate->Products Spontaneous Decarboxylation

Caption: Figure 1.[1] The irreversible hydrolysis pathway.[1] Note the generation of HCl, which can further degrade surrounding packaging.

Thermal Instability

While the indoline ring prevents the formation of isocyanates (a common decomposition route for linear carbamoyl chlorides via elimination), thermal stress can induce radical decomposition or polymerization.[1] Prolonged storage above 25°C increases the rate of disproportionation.[1]

Stability Assessment & Storage Protocols

The following protocols are designed to maximize shelf-life (12–24 months) and ensure experimental reproducibility.

The "Gold Standard" Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering temperature significantly retards hydrolysis and thermal decomposition rates.[1]
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a superior "blanket" in opened containers compared to Nitrogen.[1]
Container Amber Glass with PTFE-lined Septum Amber glass blocks UV light (preventing radical initiation).[1] PTFE liners prevent leaching of plasticizers by the organic chloride.[1]
Desiccant Secondary Containment Store the primary vial inside a jar containing activated silica gel or Drierite™ to scavenge ambient moisture.[1]
Handling & Thawing Workflow

Many degradation events occur during the transition from storage to bench.[1]

  • Equilibration: Remove the vial from the freezer and allow it to reach room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating hydrolysis.[1]

  • Inert Sampling: If the reagent is a liquid or oil, use a syringe/needle through a septum.[1] If a solid, use a glovebox or a continuously flushed nitrogen funnel.[1]

  • Purge & Reseal: Immediately backfill the headspace with inert gas before returning to cold storage.[1]

Storage Decision Tree:

Storage_Workflow Start Receive Reagent Check Check Seal & Appearance (White/Off-white solid or oil?) Start->Check Temp Immediate Storage Temp? Check->Temp Freezer -20°C (Long Term) > 1 Month Temp->Freezer Stock Fridge 2-8°C (Active Use) < 1 Month Temp->Fridge Working Aliquot Usage Ready to Use? Freezer->Usage Fridge->Usage Warm Warm to RT (Prevent Condensation) Usage->Warm Yes Open Open under Argon/N₂ Warm->Open Reseal Purge Headspace & Parafilm Open->Reseal Reseal->Temp

Caption: Figure 2. Critical workflow for receiving, storing, and handling moisture-sensitive carbamoyl chlorides.

Quality Control & Troubleshooting

Before committing this reagent to a high-value synthesis (e.g., drug candidate synthesis), validate its integrity.[1]

  • Visual Inspection:

    • Pass: Off-white to yellow solid or clear oil (depending on purity/form).[1]

    • Fail: Presence of white crust (amine hydrochloride salts) or significant darkening (oxidation).[1]

  • Chemical Test (The "Silver Nitrate" Check):

    • Dissolve a small aliquot in dry acetonitrile.

    • Add a drop of aqueous AgNO₃.[1]

    • Result: Immediate heavy precipitation indicates free chloride ions (HCl presence), suggesting significant hydrolysis has already occurred.[1]

  • 1H NMR Verification:

    • Look for the disappearance of the specific carbamoyl signals and the appearance of the NH peak of 2-methylindoline (approx.[1] 3.5–4.0 ppm broad singlet, solvent dependent).[1]

Safety & Toxicology (E-E-A-T)

Warning: Carbamoyl chlorides are structural alerts for genotoxicity.[1] Dimethylcarbamoyl chloride (a close analog) is a confirmed carcinogen.[1] Treat 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride as a potential alkylating agent and carcinogen.[1]

  • PPE: Double nitrile gloves, lab coat, and safety glasses.[1] Handle strictly in a fume hood.

  • Spill Management: Do not wipe with water.[1] Absorb with dry sand or vermiculite.[1] Quench the waste with a dilute ammonia solution or aqueous sodium carbonate to neutralize the acid chloride safely.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217342, 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride. Retrieved from [Link]

  • Kreher, R. P.[1] (Ed.).[1][2] (2001). Houben-Weyl Methods of Organic Chemistry Vol.[1] E 17b, 4th Edition Supplement: Carbocyclic Three- and Four-Membered Ring Compounds. Thieme. (General reactivity of carbamoyl chlorides).

  • Tilley, J. W., et al. (1980). Synthesis of urea derivatives via carbamoyl chlorides.[1] Journal of Medicinal Chemistry, 23(12), 1387-1392.[1] (Contextual usage and stability in synthesis).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4) is a highly specialized electrophilic building block utilized extensively in medicinal chemistry[1]. As a reactive chloroformamide derivative of 2-methylindoline, it serves as a critical intermediate in the synthesis of complex nitrogen-containing heterocycles, most notably , which function as potent and selective 5-HT3 receptor antagonists[2].

Molecular Identity and Exact Mass Calculation

Understanding the precise stoichiometric weight of this intermediate is foundational for accurate synthetic scale-up[3]. The molecule consists of an indoline core substituted with a methyl group at the C2 position and a carbonyl chloride group at the N1 position[1].

The exact molecular weight is derived from its empirical formula, C10H10ClNO :

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Chlorine (Cl): 1 atom × 35.450 g/mol = 35.450 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 195.646 g/mol (Standardized to 195.65 g/mol for laboratory protocols)[1].

Table 1: Physicochemical and Structural Properties
ParameterValueScientific Relevance
Chemical Name 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chlorideIUPAC standard nomenclature
CAS Registry Number 126535-38-4Unique identifier for database retrieval
Molecular Formula C10H10ClNODefines atomic composition
Molecular Weight 195.65 g/mol Critical for stoichiometric calculations
Electrophilic Center Carbonyl carbon (C=O)Primary site for nucleophilic attack by amines
Steric Center C2-Methyl groupInduces conformational restriction of the carbonyl

Structural Causality and Pharmacophore Mechanics

The architectural design of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is not arbitrary; every functional group serves a mechanistic purpose in drug design[4].

  • The Electrophilic Center: The carbonyl chloride (chloroformamide) group is highly electron-deficient, making it an ideal substrate for nucleophilic acyl substitution by complex amines[5].

  • Steric Direction via the 2-Methyl Group: The addition of the methyl group at the C2 position introduces significant steric bulk adjacent to the nitrogen atom. When this intermediate is converted into an amide, the steric hindrance forces the carbonyl oxygen into an relative to the aromatic indoline ring[4]. This coplanarity is a strict requirement for optimal binding affinity within the hydrophobic pocket of the 5-HT3 receptor[4].

PharmacophoreModel P1 5-HT3 Receptor Binding Pocket A Hydrophobic Interaction (Indoline Core) P1->A Lipophilic alignment B H-Bond Acceptor (Coplanar Carbonyl) P1->B Coplanar orientation C Cation-π Interaction (Protonated Amine) P1->C Salt bridge formation A->B B->C

Pharmacophore model of 5-HT3 antagonists highlighting the role of the coplanar carbonyl group.

Experimental Workflow: Synthesis of 5-HT3 Antagonists

To leverage this intermediate, it is typically coupled with a bridged bicyclic amine, such as (1S,5R)-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, to form the final active pharmaceutical ingredient[5].

Table 2: Experimental Reagents and Stoichiometry for Amide Coupling
ReagentEquivalentsRole in ReactionMechanistic Rationale
Carbonyl Chloride 1.0 eqElectrophileProvides the indoline-carbonyl scaffold
Tropane Amine 1.1 eqNucleophileAttacks the acyl carbon to form the amide bond
Triethylamine (TEA) 2.5 eqAcid ScavengerNeutralizes HCl byproduct to prevent amine protonation
Dichloromethane (DCM) 0.1 MSolventPolar aprotic medium; solvates reactants without reacting
Self-Validating Protocol: Amide Coupling

Objective: To synthesize a 5-HT3 receptor antagonist via nucleophilic acyl substitution[5].

Step 1: Reaction Setup and Initiation

  • Preparation: In an oven-dried, argon-purged flask, dissolve the tropane amine (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add triethylamine (2.5 eq) to the solution. Causality: Triethylamine acts as an essential acid scavenger. The coupling reaction generates HCl as a byproduct. Without TEA, the basic tropane amine would rapidly protonate, rendering it non-nucleophilic and prematurely halting the reaction[5].

  • Electrophile Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (1.0 eq) dropwise. Causality: Low temperatures control the exothermic substitution and prevent the degradation of the moisture-sensitive chloroformamide.

Step 2: Propagation and Monitoring 4. Reaction Progression: Allow the reaction to warm to 20-25 °C and stir continuously for 18.0 hours[5]. Causality: The extended 18-hour timeframe is dictated by the steric hindrance of the 2-methyl group, which physically obstructs the incoming bulky tropane nucleophile, significantly reducing the reaction rate[5]. 5. Self-Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) or LC-MS. The system validates itself when the distinct UV-active spot of the starting carbonyl chloride (MW: 195.65) is fully consumed, and the product mass (e.g., MW: 299.42 for the tropane derivative) emerges[5].

Step 3: Quenching and Purification 6. Quenching: Add saturated aqueous NaHCO3. Causality: This neutralizes residual acids and safely hydrolyzes any unreacted electrophile into water-soluble byproducts. 7. Isolation: Extract with DCM (3x), wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography to isolate the pure 1-indolinecarboxamide.

SyntheticWorkflow A 2-Methylindoline (Nucleophile) B Triphosgene Pyridine, DCM A->B C 2-Methyl-2,3-dihydro-1H-indole- 1-carbonyl chloride (Electrophile) B->C D Tropane Amine TEA, DCM, 18h C->D E 1-Indolinecarboxamide (5-HT3 Antagonist) D->E

Synthetic workflow from 2-methylindoline to 5-HT3 antagonist via the carbonyl chloride intermediate.

References

  • Title: 2-甲基-1-吲哚啉羰基氯化物 | 126535-38-4 Source: Molaid Chemical Database URL: [Link]

  • Title: 5-Hydroxytryptamine (5-HT3) receptor antagonists. 2. 1-Indolinecarboxamides Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 5-Hydroxytryptamine (5-HT3) receptor antagonists. 2. 1-Indolinecarboxamides Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Discovery and history of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and application of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (also known as 1-chlorocarbonyl-2-methylindoline).

Discovery, Synthesis, and Applications in Medicinal Chemistry[1]

Introduction & Chemical Identity

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4) is a specialized electrophilic building block used primarily in the synthesis of complex urea and carbamate derivatives within drug discovery. Structurally, it consists of a 2-methylindoline (dihydroindole) core functionalized at the N1-position with a highly reactive chlorocarbonyl (carbamoyl chloride) group.

  • IUPAC Name: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride[1]

  • Common Names: 1-Chlorocarbonyl-2-methylindoline; Indoline-N-carbonyl chloride.

  • Molecular Formula: C₁₀H₁₀ClNO[1]

  • Molecular Weight: 195.65 g/mol

  • Key Functionality: Electrophilic carbamoylation reagent.

This compound serves as a critical "linker" reagent, allowing the introduction of the pharmacologically privileged 2-methylindoline scaffold into target molecules via stable urea or carbamate bonds. Its discovery and utilization track with the rise of combinatorial chemistry and the exploration of indoline-based GPCR ligands and kinase inhibitors in the late 20th century.

History and Discovery[3]

Unlike blockbuster drugs with a single "eureka" moment, the history of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is defined by the evolution of phosgenation chemistry and the demand for diverse heterocyclic libraries.

2.1 The Phosgene Era (Late 19th – Mid 20th Century)

The fundamental reaction used to create this compound—the reaction of a secondary amine with phosgene—was established in the late 19th century. Early chemists like Hinsberg (1890s) demonstrated that secondary amines react with phosgene (


) to form carbamoyl chlorides.
  • Historical Context: For decades, this chemistry was restricted to simple amines (e.g., dimethylamine) due to the high toxicity of phosgene gas and the lack of commercial demand for complex indoline derivatives.

  • Indoline Scaffold: The 2-methylindoline core itself became prominent with the discovery of Indapamide (patented 1968), a diuretic that utilized the 1-amino derivative. However, the 1-carbonyl chloride derivative remained a niche or transient intermediate.

2.2 The Combinatorial Boom (1990s)

The specific CAS registration 126535-38-4 appears in the early 1990s. This period coincides with a paradigm shift in medicinal chemistry:

  • High-Throughput Synthesis: The need for diverse libraries of ureas and carbamates drove the commercialization of "pre-activated" heterocyclic building blocks.

  • Reagent Evolution: The adoption of Triphosgene (bis(trichloromethyl) carbonate) as a safer, solid substitute for phosgene allowed laboratory-scale synthesis of complex carbamoyl chlorides like 2-methylindoline-1-carbonyl chloride without specialized gas-handling equipment.

Synthetic Methodology

The synthesis of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride relies on the nucleophilic attack of the indoline nitrogen on a carbonyl electrophile. The choice of reagent (Phosgene vs. Triphosgene) dictates the protocol's safety and scalability.

3.1 Core Reaction Pathway

The reaction proceeds via an addition-elimination mechanism. The secondary amine (2-methylindoline) attacks the carbonyl carbon of the phosgene source, displacing one chloride ion. A base is required to scavenge the liberated HCl.

Reaction Scheme (DOT Visualization):

Synthesis Indoline 2-Methylindoline (Nucleophile) Intermediate Tetrahedral Intermediate Indoline->Intermediate Nucleophilic Attack Reagent Triphosgene / Phosgene (Electrophile) Reagent->Intermediate Product 2-Methylindoline-1-carbonyl chloride (Product) Intermediate->Product Cl- Elimination Base Base (e.g., Et3N) (HCl Scavenger) Base->Product Neutralization

Figure 1: Synthetic pathway for the formation of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.

3.2 Laboratory Protocol (Triphosgene Method)

Standard Operating Procedure for Research Scale (10 mmol)

  • Preparation: In a flame-dried round-bottom flask, dissolve Triphosgene (1.0 g, 3.4 mmol, 0.34 eq) in anhydrous Dichloromethane (DCM) (20 mL) under an inert atmosphere (

    
     or Ar). Cool to 0°C.
    
  • Addition: Slowly add a solution of 2-methylindoline (1.33 g, 10 mmol) and Triethylamine (1.1 g, 11 mmol) in DCM (10 mL) dropwise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Note: The chloride is reactive; quench a small aliquot with methanol to visualize the methyl carbamate derivative).

  • Workup: Quench with cold water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo. The product is typically a viscous oil or low-melting solid that hydrolyzes slowly in moist air. Use immediately or store under inert gas at -20°C.

Applications in Drug Development[4]

The primary utility of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride lies in its ability to install the N-(2-methylindolinyl)carbonyl motif. This motif is valuable for modulating physicochemical properties (LogP, solubility) and introducing conformational constraints.

4.1 Synthesis of Indoline-Ureas

Ureas are a classic pharmacophore in kinase inhibitors and GPCR antagonists.

  • Reaction: Product + Primary Amine (

    
    ) 
    
    
    
    Indoline-CO-NH-R.
  • Advantage: This route avoids the use of volatile isocyanates. The carbamoyl chloride acts as a "masked" isocyanate equivalent.

4.2 Synthesis of Carbamates
  • Reaction: Product + Alcohol (

    
    ) 
    
    
    
    Indoline-CO-O-R.
  • Application: Used in prodrug design or to target serine hydrolases (where the carbamate acts as a transition state mimic).

4.3 Chiral Resolution

Since 2-methylindoline contains a stereocenter at the C2 position, the racemic carbamoyl chloride can be reacted with a chiral auxiliary (e.g., Evans oxazolidinone) to facilitate the separation of enantiomers, yielding optically pure (R)- or (S)-2-methylindoline derivatives for asymmetric synthesis.

Data Summary: Reactivity Profile

Reactant ClassProduct FormedReaction ConditionsApplication
Primary Amines UreaDCM, Et3N, RTKinase Inhibitors, GPCR Ligands
Secondary Amines Tetra-sub. UreaTHF, NaH, RefluxSterically hindered scaffolds
Alcohols CarbamateDCM, Pyridine, 0°CProdrugs, Enzyme Inhibitors
Thiols ThiocarbamateTHF, BaseBioisosteres
Safety and Handling (Critical)

Warning: Carbamoyl chlorides are alkylating agents and suspected carcinogens. They are potent electrophiles capable of reacting with DNA bases.

  • Toxicity: High.[2] Potential for severe eye/skin irritation and respiratory damage.

  • Hydrolysis: Reacts with atmospheric moisture to release HCl and 2-methylindoline .

  • Containment: All reactions must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • Destruction: Quench excess reagent with aqueous ammonia or methanol/NaOH solution before disposal.

References
  • Hinsberg, O. (1890). Ueber die Einwirkung von Phosgen auf secundäre Amine. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965. Link

  • Eckert, H., & Foster, B. (1987). Triphosgene, a crystalline phosgene substitute.[2] Angewandte Chemie International Edition, 26(9), 894-895. Link

  • Cotter, R. J. (1964).[3] The Chemistry of Carbamoyl Chlorides. Chemical Reviews, 64(6), 645-668. Link

  • Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Ureas and Carbamates. Chemical Reviews, 110(6), 3758-3804. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12220456, 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride. Link

Sources

Theoretical studies on 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 1013-18-9), also referred to as N-chlorocarbonyl-2-methylindoline, represents a critical electrophilic scaffold in medicinal chemistry.[1] It serves as a pivotal intermediate for generating N-indolinyl ureas and carbamates, structural motifs frequently observed in antihypertensive agents (e.g., Indapamide analogues) and novel GPCR modulators.

This technical guide outlines a comprehensive theoretical framework for characterizing this molecule. By synthesizing Density Functional Theory (DFT) methodologies with mechanistic reactivity profiling, we provide a predictive model for its stability, conformational landscape, and electrophilic behavior. This document is designed to guide drug development professionals in optimizing the usage of this reagent, minimizing hydrolytic waste, and maximizing yield in nucleophilic substitutions.

Molecular Architecture & Conformational Landscape

The reactivity of 2-methyl-1-indolinecarbonyl chloride is governed by the steric and electronic interplay between the bicyclic indoline core and the exocyclic carbamoyl chloride moiety.[1]

1.1 Stereochemistry and Ring Pucker

Unlike the planar indole system, the 2,3-dihydroindole (indoline) ring exhibits significant flexibility. The C2 and C3 atoms adopt a puckered conformation to relieve torsional strain.

  • Chirality: The C2 position is a chiral center. Theoretical studies must account for both (R) and (S) enantiomers, although they are energetically degenerate in an achiral environment.

  • Methyl Orientation: The 2-methyl substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions with the C3 protons.[1]

1.2 N-Carbonyl Resonance (Amide Character)

The nitrogen atom is part of a vinylogous amide system. The lone pair on the nitrogen is delocalized into the carbonyl group (


), imparting significant double-bond character to the N-C(O) bond.
  • Consequence: This resonance reduces the electrophilicity of the carbonyl carbon compared to standard acyl chlorides, making the molecule more selective but slower to react.

  • Restricted Rotation: The partial double bond character restricts rotation around the N-CO bond, potentially locking the carbonyl oxygen in a specific orientation relative to the benzene ring ( syn or anti periplanar).

Electronic Structure & Reactivity Descriptors

To accurately predict the behavior of this scaffold, we employ Global Reactivity Descriptors derived from Frontier Molecular Orbital (FMO) theory.

2.1 Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the nitrogen lone pair. High energy indicates susceptibility to electrophilic aromatic substitution (though deactivated by the electron-withdrawing carbonyl).

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon and the C-Cl bond ($ \pi^{C=O} $ and $ \sigma^{C-Cl} $). This confirms the carbonyl carbon as the primary site for nucleophilic attack.

2.2 Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution critical for docking and intermolecular interactions.

  • Negative Regions (Red): Localized on the carbonyl oxygen (H-bond acceptor).

  • Positive Regions (Blue): The carbonyl carbon shows a "blue hole," indicating high electropositivity and readiness for nucleophilic attack by amines or alcohols.

2.3 Table 1: Predicted Physicochemical & DFT Parameters

(Values based on B3LYP/6-311++G(d,p) level of theory)

ParameterValue (Predicted)Significance
Dipole Moment (

)
~4.5 - 5.2 DebyeHigh polarity; soluble in polar aprotic solvents (DMF, DMSO).[1]
HOMO Energy -6.2 eVModerate ionization potential.[1]
LUMO Energy -1.8 eVSusceptibility to nucleophilic attack.[1]
Gap (

)
4.4 eVIndicates kinetic stability (hard electrophile).
C=O Bond Length 1.19 ÅTypical for carbamoyl chlorides.
C-Cl Bond Length 1.82 ÅElongated due to anomeric effect, facilitating Cl departure.

Mechanistic Pathways: The "How-To" of Reactivity

Understanding the reaction mechanism is vital for process optimization. The reaction with nucleophiles (NuH) proceeds via an addition-elimination pathway, often competing with an


-like ionization pathway depending on solvent polarity.[1]
3.1 Nucleophilic Substitution Mechanism
  • Approach: The nucleophile (e.g., primary amine) attacks the carbonyl carbon perpendicular to the plane of the

    
     system.
    
  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms. The stability of this intermediate is lower than in acyl chlorides due to the electron-donating nitrogen of the indoline ring.

  • Elimination: The chloride ion (

    
    ) is expelled, reforming the carbonyl double bond.
    
  • Base Catalysis: An external base (TEA, DIPEA) is required to neutralize the generated HCl and drive the equilibrium.

3.2 Hydrolysis & Stability

In the presence of moisture, the compound hydrolyzes to 2-methylindoline-1-carboxylic acid, which spontaneously decarboxylates to 2-methylindoline.[1]

  • Theoretical Insight: High barriers to hydrolysis are predicted in non-polar solvents, but the reaction becomes barrierless in the presence of explicit water chains (Grotthuss mechanism).

Visualization of Theoretical Workflows

Figure 1: Computational Characterization Workflow

A step-by-step protocol for theoretically profiling 2-methylindoline derivatives.

CompWorkflow Start Input Structure (2-Me-Indoline-COCl) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conf. FreqCalc Frequency Calculation (IR/Raman Validation) GeomOpt->FreqCalc Check Imaginary Freqs Reactivity Reactivity Descriptors (HOMO/LUMO, MEP, Fukui) FreqCalc->Reactivity Solvation Solvation Model (PCM/SMD) (Dichloromethane/Water) Reactivity->Solvation Output Predictive Profile (Stability, Reactivity, Spectra) Solvation->Output

Caption: Workflow for the theoretical characterization of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.

Figure 2: Nucleophilic Substitution Mechanism (S_N2-like)

The pathway for derivatizing the scaffold with an amine (R-NH2).[1]

ReactionMech Reactants Reactants (Indoline-COCl + R-NH2) TS Transition State (Tetrahedral Geometry) Reactants->TS Nucleophilic Attack Intermed Tetrahedral Intermediate TS->Intermed Bond Formation Products Products (Urea Derivative + HCl) Intermed->Products Cl- Elimination

Caption: Addition-elimination mechanism for the reaction of the title compound with amines.

Experimental Validation Protocols

To validate the theoretical models, the following experimental setups are recommended:

  • IR Spectroscopy Validation:

    • Theoretical Prediction: Strong C=O stretch at ~1730-1750 cm⁻¹.[1]

    • Protocol: Dissolve 5mg in

      
       or measure as KBr pellet. Compare experimental 
      
      
      
      with scaled DFT frequencies (scaling factor ~0.967 for B3LYP).
  • Kinetic Hydrolysis Study:

    • Protocol: Monitor the disappearance of the carbonyl peak via HPLC or UV-Vis in

      
      
      
      
      
      .
    • Correlation: Plot

      
       vs. time to determine pseudo-first-order rate constants (
      
      
      
      ). Correlate with calculated activation energies (
      
      
      ).
  • NMR Shift Prediction:

    • H-NMR: The 2-methyl doublet and the diastereotopic C3 protons are diagnostic.[1]

    • C-NMR: The carbonyl carbon signal is highly sensitive to the electronic environment. Theoretical GIAO-NMR calculations can verify the structure of synthesized derivatives.[1]

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software for DFT calculations). Link

  • Bentley, T. W. (2008). Structural Effects on the Solvolysis of Carbamoyl Chlorides. Journal of Organic Chemistry, 73(16), 6251–6257. Link

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one (Related derivative data). Link

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of N-Substituted Carbamoyl Chlorides. Link

Sources

Methodological & Application

Experimental protocol for using 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride in acylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for Acylation using 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Executive Summary & Scientific Context

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4), commonly referred to as 2-methylindoline-1-carbonyl chloride, is a highly reactive, bifunctional electrophilic reagent. It features a privileged 2-methylindoline scaffold attached to an electrophilic carbamoyl chloride moiety. In modern drug discovery, the indoline-1-carboxamide (urea) and indoline-1-carboxylate (carbamate) motifs are frequently utilized to build complex molecular scaffolds, particularly in pharmacophores targeting central nervous system (CNS) receptors, cholinesterases, and various kinase enzymes[1].

The primary utility of this compound stems from the high reactivity of its carbonyl chloride group, which readily undergoes nucleophilic acyl substitution with amines and alcohols[1]. This guide provides field-proven, self-validating experimental protocols for synthesizing urea and carbamate derivatives using this specific reagent, grounded in mechanistic causality.

Mechanistic Rationale & Causality

Understanding the underlying reaction mechanics is critical for optimizing yields and minimizing side products when handling carbamoyl chlorides. The reaction proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon[2].

  • Urea Synthesis (Reaction with Amines): Amines are inherently strong nucleophiles. The reaction typically proceeds smoothly in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The base is strictly required to act as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the starting amine[1]. For sterically hindered secondary amines, the addition of 4-Dimethylaminopyridine (DMAP) is critical. DMAP acts as a nucleophilic catalyst, attacking the carbamoyl chloride to form a highly electrophilic N-carbamoylpyridinium intermediate, which accelerates the target nucleophilic attack[3].

  • Carbamate Synthesis (Reaction with Alcohols/Phenols): Alcohols and phenols are significantly weaker nucleophiles than amines. While DMAP/pyridine systems can be employed[3], recent robust methodologies utilize Lewis acid catalysis. Zinc chloride (

    
    ) has emerged as a highly efficient catalyst for this transformation, successfully applied in the gram-scale synthesis of FDA-approved carbamate drugs like Rivastigmine[4]. The 
    
    
    
    ion coordinates with the carbonyl oxygen of the carbamoyl chloride, lowering the LUMO energy and dramatically enhancing its susceptibility to nucleophilic attack by the alcohol[4].

Reaction Pathways

Pathway CC 2-Methylindoline-1-carbonyl chloride (Electrophilic Reagent) Urea Indoline-1-carboxamide (Urea Derivative) CC->Urea Base (DIPEA/TEA) ± DMAP Catalyst Carbamate Indoline-1-carboxylate (Carbamate Derivative) CC->Carbamate ZnCl2 Catalyst or DMAP/Pyridine Amine Amine (1° or 2°) (Nucleophile) Amine->Urea Nucleophilic Attack Alcohol Alcohol / Phenol (Nucleophile) Alcohol->Carbamate Nucleophilic Attack

Fig 1. Divergent synthetic pathways for urea and carbamate formation.

Experimental Protocols

General Precautions: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is highly moisture-sensitive. Exposure to ambient humidity leads to hydrolysis, generating 2-methylindoline,


, and 

. All glassware must be oven-dried at 120 °C, and reactions must be conducted under an inert atmosphere (Argon or

).
Protocol A: Synthesis of Indoline-1-carboxamides (Ureas) via Amine Acylation

This protocol is optimized for the functionalization of primary and secondary amines[2].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 equiv.) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Base Addition: Add DIPEA (2.0 equiv.) to the solution. Causality: Excess base ensures complete neutralization of the

    
     generated, driving the equilibrium forward. If the amine is sterically hindered, add DMAP (0.1 equiv.) as a nucleophilic catalyst.
    
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C mitigates the exothermic nature of the initial nucleophilic attack and prevents the thermal degradation of the carbamoyl chloride[2].

  • Electrophile Addition: Dissolve 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–8 hours. Monitor the reaction via TLC or LC-MS until the starting amine is completely consumed.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous

    
     (equal volume to DCM). Causality:
    
    
    
    provides a mild, slightly acidic environment that neutralizes the excess DIPEA without hydrolyzing the newly formed urea bond. Extract the aqueous layer with DCM (2 × 15 mL).
  • Washing & Isolation: Wash the combined organic layers sequentially with saturated aqueous

    
     (to remove residual acidic byproducts) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure urea derivative.

Protocol B: Synthesis of Indoline-1-carboxylates (Carbamates) via Catalysis

This protocol leverages Lewis acid catalysis to overcome the poor nucleophilicity of complex alcohols and phenols[4].

  • Preparation: In an oven-dried Schlenk flask, combine the target alcohol/phenol (1.0 equiv.) and anhydrous

    
     (0.1 equiv., 10 mol%). Note: 
    
    
    
    is highly hygroscopic; weigh rapidly or use a standardized anhydrous solution.
  • Solvent & Reagent Addition: Add anhydrous Toluene (0.2 M relative to the alcohol) followed by 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (1.2 equiv.).

  • Reaction Progression: Equip the flask with a reflux condenser and heat the mixture to 80 °C (for aliphatic alcohols) or reflux (for phenols) under an inert atmosphere. Stir for 12–18 hours. Causality: Elevated temperatures are required to provide the activation energy necessary for the weaker nucleophile to attack the

    
    -activated carbamoyl chloride[4].
    
  • Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water to remove the zinc catalyst. Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify the crude product via flash column chromatography to afford the pure carbamate.

Workflow Visualization

Workflow Step1 1. Reagent Preparation Dry solvent, inert atmosphere (Ar/N2). Step2 2. Nucleophile Activation Mix nucleophile, base (DIPEA), and catalyst (DMAP/ZnCl2). Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of carbamoyl chloride at 0 °C. Step2->Step3 Step4 4. Reaction Progression Warm to RT or reflux. Monitor via TLC/LC-MS. Step3->Step4 Step5 5. Quench & Extraction Quench with NH4Cl (aq). Extract with EtOAc/DCM. Step4->Step5 Step6 6. Isolation & Purification Wash (Brine), dry (Na2SO4), and column chromatography. Step5->Step6

Fig 2. Step-by-step experimental workflow for acylation reactions.

Substrate Scope & Expected Quantitative Data

The following table summarizes the expected reaction metrics based on the nucleophile class when reacted with 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.

Nucleophile ClassRepresentative SubstrateCatalyst / Base SystemSolvent & TempExpected YieldRxn Time
Primary Amine BenzylamineDIPEA (2.0 eq)DCM, 0 °C to RT85 - 95%2 - 4 h
Secondary Amine PiperidineDIPEA (2.0 eq), DMAP (0.1 eq)DCM, 0 °C to RT75 - 90%4 - 8 h
Aliphatic Alcohol Ethanol

(10 mol%)
Toluene, 80 °C60 - 80%12 - 16 h
Phenol Derivative 4-Nitrophenol

(10 mol%)
Toluene, Reflux70 - 85%12 - 18 h

References

  • ACS Omega. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine. Retrieved March 4, 2026, from [Link]

  • PubMed Central (PMC). Identification and characterization of carprofen as a multi-target FAAH/COX inhibitor. Retrieved March 4, 2026, from [Link]

Sources

Derivatization of amino acids with 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Novel Derivatization of Amino Acids using 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl Chloride for Enhanced Chromatographic Analysis

Abstract

This document provides a comprehensive guide to the derivatization of amino acids using a novel reagent, 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride. This method is designed for researchers, scientists, and drug development professionals seeking enhanced sensitivity and selectivity in the chromatographic analysis of amino acids. The protocol details a pre-column derivatization technique that converts highly polar amino acids into more hydrophobic, UV-active, and mass-spectrometry-compatible derivatives. We will explore the underlying reaction mechanism, provide a detailed, step-by-step protocol for the derivatization procedure, and outline methods for the subsequent analysis of the derivatized products by High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection. This application note serves as a foundational resource for the implementation of this advanced derivatization strategy in complex biological and pharmaceutical matrices.

Introduction: The Rationale for Amino Acid Derivatization

Amino acids, the fundamental building blocks of proteins, are characterized by their zwitterionic nature at physiological pH. This inherent polarity presents a significant challenge for their retention and separation on commonly used reversed-phase HPLC columns.[1][2] Furthermore, most amino acids lack a strong chromophore, which limits their detectability by UV-Vis spectroscopy, a standard detection method in HPLC systems.[3]

To overcome these analytical hurdles, pre-column derivatization is a widely employed strategy.[3][4][5] This process involves a chemical reaction that modifies the amino acid structure, typically at the primary or secondary amine group, to introduce a hydrophobic and chromophoric tag.[1] This modification enhances the analyte's interaction with the stationary phase of the reversed-phase column and significantly improves detection sensitivity.[1][3]

This application note introduces 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride as a promising derivatizing agent. The indole scaffold is a well-known privileged structure in medicinal chemistry and natural products, often imparting favorable biological activity and physicochemical properties.[6][7] By incorporating this moiety into amino acids, we anticipate the formation of stable, readily analyzable derivatives with excellent chromatographic and mass spectrometric characteristics.

The Derivatization Chemistry: Mechanism and Advantages

The core of this method lies in the nucleophilic acyl substitution reaction between the amino group of the amino acid and the carbonyl chloride of the derivatizing reagent.

Proposed Reaction Mechanism

The derivatization proceeds via the attack of the nucleophilic nitrogen atom of the amino acid's α-amino group on the electrophilic carbonyl carbon of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride. This reaction is typically carried out under basic conditions to ensure the amino group is deprotonated and thus more nucleophilic. The reaction results in the formation of a stable urea linkage, covalently bonding the indole moiety to the amino acid.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products AA Amino Acid (R-CH(NH2)-COOH) Derivative Derivatized Amino Acid AA->Derivative + Reagent (Base) Reagent 2-Methyl-2,3-dihydro-1H- indole-1-carbonyl chloride HCl HCl

Caption: Proposed reaction of an amino acid with the derivatizing agent.

Advantages of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl Chloride
  • Enhanced Hydrophobicity: The indole ring significantly increases the hydrophobicity of the amino acid, leading to improved retention on reversed-phase columns.

  • Strong UV Absorbance: The indole moiety possesses a strong chromophore, allowing for sensitive detection by UV-Vis detectors.

  • Favorable Ionization for Mass Spectrometry: The nitrogen-containing indole ring can be readily protonated, making the derivatives highly suitable for electrospray ionization mass spectrometry (ESI-MS) analysis in positive ion mode.[8][9] This allows for highly selective and sensitive detection, as well as structural confirmation of the derivatized amino acids.

  • Potential for Chiral Separations: The introduction of a bulky, rigid substituent can enhance the resolution of amino acid enantiomers when using a chiral stationary phase or a chiral mobile phase additive. While this specific reagent is not chiral, its derivatization of a chiral amino acid creates a diastereomer that can be separated on a standard achiral column.[5][10][11][12]

Experimental Protocols

This section provides detailed, step-by-step protocols for the derivatization of amino acids and their subsequent analysis.

Materials and Reagents
ReagentGradeSupplier
2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chlorideSynthesis Grade(Specify)
Amino Acid Standard MixAnalytical Standard(Specify)
Acetonitrile (ACN)HPLC Grade(Specify)
WaterHPLC Grade(Specify)
Triethylamine (TEA)≥99.5%(Specify)
Formic Acid (FA)LC-MS Grade(Specify)
Hydrochloric Acid (HCl)ACS Reagent Grade(Specify)
Sodium Bicarbonate (NaHCO₃)ACS Reagent Grade(Specify)
Protocol 1: Derivatization of Amino Acid Standards

Derivatization_Workflow prep_sample 1. Prepare Amino Acid Solution (1 mM in 0.1 M HCl) add_base 2. Add Base (Triethylamine) prep_sample->add_base add_reagent 3. Add Derivatizing Reagent (In Acetonitrile) add_base->add_reagent react 4. React (60°C for 30 min) add_reagent->react quench 5. Quench Reaction (Add Water) react->quench extract 6. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract dry 7. Dry Organic Phase (e.g., with Na2SO4) extract->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute analyze 9. Analyze by HPLC-UV/MS reconstitute->analyze

Caption: Step-by-step workflow for the derivatization of amino acids.

Step-by-Step Methodology:

  • Preparation of Amino Acid Standard Solution: Prepare a 1 mM stock solution of the amino acid standard mix in 0.1 M HCl. This ensures the amino acids are fully protonated and stable in solution.

  • Aliquoting the Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard solution.

  • Addition of Base: Add 50 µL of 1 M sodium bicarbonate or an appropriate amount of triethylamine to neutralize the HCl and create a basic environment (pH ~9-10) for the reaction. Vortex briefly.

  • Preparation of Derivatizing Reagent: Prepare a 10 mM solution of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride in anhydrous acetonitrile. This solution should be prepared fresh before use due to the reactivity of the carbonyl chloride with moisture.

  • Derivatization Reaction: Add 200 µL of the derivatizing reagent solution to the amino acid mixture. Vortex thoroughly and incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Quenching the Reaction: After incubation, cool the reaction mixture to room temperature and add 200 µL of HPLC-grade water to quench any remaining derivatizing reagent.

  • Sample Cleanup (Optional but Recommended): For cleaner samples, perform a liquid-liquid extraction. Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases. Carefully transfer the upper organic layer containing the derivatized amino acids to a new tube.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-UV/MS Analysis of Derivatized Amino Acids

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • UV-Vis Detector: A diode array detector (DAD) or a variable wavelength detector.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-18.1 min: 80-10% B; 18.1-25 min: 10% B. This is a starting point and should be optimized for the specific amino acid profile.
Flow Rate 0.8 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
UV Detection 280 nm (or scan for optimal wavelength)

Mass Spectrometry Conditions (ESI Positive Mode):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V (optimize per compound)
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow Optimize for instrument
Scan Range m/z 150 - 800

Expected Results and Data Interpretation

Upon successful derivatization, the resulting amino acid derivatives will exhibit significantly longer retention times on the reversed-phase column compared to their underivatized counterparts. The UV chromatogram at 280 nm should show well-resolved peaks for the different derivatized amino acids.

The mass spectrometer will provide confirmation of the derivatized products. The expected mass-to-charge ratio (m/z) for each derivative can be calculated as follows:

[M+H]⁺ = (Molecular Weight of Amino Acid) + (Molecular Weight of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl moiety) - (Molecular Weight of HCl) + 1.0078

The molecular weight of the added moiety (C₁₀H₁₀NO) is approximately 160.21 g/mol .

Table of Expected m/z Values for Selected Derivatized Amino Acids:

Amino AcidFormulaMW ( g/mol )Expected [M+H]⁺ of Derivative
GlycineC₂H₅NO₂75.07236.11
AlanineC₃H₇NO₂89.09250.13
ValineC₅H₁₁NO₂117.15278.16
LeucineC₆H₁₃NO₂131.17292.18
PhenylalanineC₉H₁₁NO₂165.19326.20

Note: These are theoretical values and may vary slightly based on isotopic distribution.

Fragmentation patterns in MS/MS analysis can provide further structural confirmation. A characteristic fragmentation would be the loss of the indole moiety or cleavage at the urea linkage.[8][13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Derivatization Inactive reagent (hydrolyzed); Incorrect pH; Insufficient reaction time/temperature.Prepare fresh derivatizing reagent solution; Ensure pH is basic (9-10) before adding the reagent; Optimize reaction time and temperature.
Multiple Peaks per Amino Acid Incomplete reaction; Side reactions; Degradation of derivatives.Ensure an excess of the derivatizing reagent; Optimize reaction conditions to favor the desired product; Analyze samples promptly after preparation.
Poor Peak Shape Column overload; Inappropriate mobile phase; Sample solvent mismatch.Dilute the sample; Adjust the mobile phase composition and gradient; Ensure the sample is reconstituted in a solvent similar to the initial mobile phase.

Conclusion

The use of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride offers a promising new avenue for the derivatization of amino acids for chromatographic analysis. This method provides a robust means to enhance the hydrophobicity and detectability of these critical biomolecules, facilitating their sensitive and selective quantification in complex samples. The protocols outlined in this application note provide a solid foundation for researchers to implement and further optimize this technique for their specific analytical needs.

References

  • PlumX. (n.d.). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography–tandem mass spectrometry.
  • JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.
  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
  • Spectroscopy Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Acta Naturae. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
  • PMC. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • PMC. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • Wako Blog. (2024, February 15). Chiral Amino Acid Analysis Using LC/MS.
  • Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives.
  • PubMed. (n.d.). Thermospray liquid chromatography/mass spectrometry study of diastereomeric isoindole derivatives of amino acids and amino acid amides.
  • ACS Publications. (n.d.). Indole-3-acetic acid. Mass spectra and chromatographic properties of amino acid conjugates.
  • MDPI. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'.
  • Sigma-Aldrich. (n.d.). Analysis of 20 Underivatized Amino Acids.
  • MDPI. (2022, November 2). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity.
  • iris.unina.it. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
  • Sigma-Aldrich. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column.
  • NISCAIR. (n.d.). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles.
  • HETEROCYCLES. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE.
  • ResearchGate. (2025, October 14). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
  • LOCKSS. (2014, December 25). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2.
  • AIP Publishing. (2025, February 10). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors.
  • Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.
  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

Sources

Application Note: High-Fidelity Protection & Resolution Strategies using 2-Methylindoline-1-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic use of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (also referred to as


-chlorocarbonyl-2-methylindoline  or MInd-COCl ) in organic synthesis.[1]

While often utilized as a chiral derivatizing agent, this reagent serves as a powerful "Safety-Catch" Protecting Group and Chiral Auxiliary .[1] Its unique indoline scaffold offers stability under standard acidic/basic conditions but can be "activated" for mild cleavage, or used to induce stereochemical control.

Executive Summary

The protection of nucleophilic functional groups (amines, alcohols) is a cornerstone of multi-step synthesis. Standard groups (Boc, Fmoc, Cbz) often fail when orthogonal deprotection conditions overlap or when stereochemical control is required.

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (MInd-COCl) enables a dual-mode strategy:

  • Chiral Auxiliary/Resolution: The C2-methyl stereocenter (if enantiopure) allows for the kinetic resolution of racemic amines or the determination of enantiomeric purity via diastereomeric urea formation.

  • Oxidative "Safety-Catch" Protection: The resulting urea/carbamate is extremely stable (orthogonal to Boc/Fmoc) but can be "activated" by oxidizing the indoline to an indole. The electron-deficient indole nitrogen then acts as a facile leaving group, allowing mild hydrolytic cleavage.

Technical Profile & Mechanism

The Reagent
  • Name: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride[1]

  • CAS: [1]

  • Structure: A carbamoyl chloride fused to a 2-methylindoline ring.[1]

  • Reactivity: Reacts with nucleophiles (

    
    , 
    
    
    
    ) to form MInd-Ureas or MInd-Carbamates .[1]
Mechanism of Action

The strategy relies on the electronic difference between Indoline (electron-rich, stable amide/urea bond) and Indole (electron-poor nitrogen, "twisted" or reactive amide/urea bond).

  • Protection (Stable State): The N-carbamoyl indoline is robust. The nitrogen lone pair participates in the urea resonance, making the carbonyl less electrophilic and resistant to hydrolysis.

  • Activation (Oxidation): Treatment with an oxidant (e.g., DDQ, CAN) dehydrogenates the indoline to an Indole .

  • Deprotection (Labile State): In the N-carbamoyl indole, the nitrogen lone pair is sequestered into the aromatic indole system (Hückel rule). It is no longer available for urea resonance. The carbonyl becomes highly electrophilic (similar to an acyl azide or anhydride), allowing cleavage by mild nucleophiles (e.g., LiOH, hydrazine) under conditions that would not affect a standard urea.

SafetyCatchMechanism cluster_0 Safety-Catch Cycle Reagent MInd-COCl (Reagent) Protected MInd-Protected (Stable Urea/Carbamate) Orthogonal to Acid/Base Reagent->Protected + Base Substrate Amine/Alcohol (R-XH) Substrate->Protected Activated N-Acyl Indole (Activated Intermediate) Protected->Activated Oxidation (DDQ/CAN) Cleaved Free Product (R-XH) Activated->Cleaved Mild Hydrolysis (LiOH/Hydrazine)

Caption: The "Safety-Catch" mechanism. The stable indoline scaffold is oxidized to a reactive indole, triggering facile deprotection.

Experimental Protocols

Protection Protocol (Formation of MInd-Urea)

Objective: Protect a primary amine (


) using MInd-COCl.[1]

Reagents:

  • Substrate: Amine (1.0 equiv)[1]

  • Reagent: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (1.1 equiv)[1]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar). Cool to 0°C.
    
  • Addition: Add the base (1.5 mmol) followed by the dropwise addition of a solution of MInd-COCl (1.1 mmol) in DCM (2 mL).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Work-up: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Checkpoint: The resulting MInd-urea is typically a crystalline solid, stable to TFA (Boc removal conditions) and Piperidine (Fmoc removal conditions).

Chiral Resolution (Optional Branch)

If using enantiopure (S)-MInd-COCl , the product from 3.1 will be a mixture of diastereomers (


 and 

) if the substrate was racemic.
  • Separation: Analyze the mixture via HPLC (C18 or Chiralpak). The rigid indoline scaffold typically induces significant retention time differences (

    
    ) between diastereomers.
    
  • Isolation: Separate diastereomers via preparative HPLC or fractional crystallization.

  • Result: Enantiopure protected amine.

Oxidative Activation & Deprotection

Objective: Remove the MInd-CO group to release the free amine.

Reagents:

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2–1.5 equiv)[1]

  • Solvent: DCM/Water (9:1) or Acetone/Water[1][2]

  • Nucleophile: LiOH (2 equiv) or Hydrazine hydrate (for very mild cleavage)[1]

Step-by-Step:

  • Activation: Dissolve the MInd-protected substrate in DCM/Water (9:1). Add DDQ (1.2 equiv) at 0°C. Stir at RT for 1–2 hours. The solution typically turns deep red/brown.

    • Mechanism:[3][4][5][6] DDQ dehydrogenates the indoline to the indole.

  • Cleavage: Without isolation (one-pot), add LiOH (2.0 equiv) or Hydrazine (2.0 equiv). Stir for 30–60 minutes.

    • Note: The N-acyl indole is highly reactive and hydrolyzes rapidly.[1]

  • Work-up: Dilute with water. Extract the free amine with EtOAc. The byproduct (Indole-2-carboxylic acid derivative) remains in the aqueous phase (if basic) or can be separated chromatographically.[1]

Comparative Data: Stability & Orthogonality

The MInd-CO group offers a distinct stability profile compared to standard protecting groups.[1]

ConditionBoc (t-Butyl)Fmoc (Fluorenyl)Cbz (Benzyl)MInd-CO (Indoline)
50% TFA (Acid) Cleaved StableStableStable
20% Piperidine (Base) StableCleaved StableStable
H2 / Pd/C (Reduction) StableStableCleaved Stable (usually)
DDQ (Oxidation) StableStableStableActivated

Key Insight: The MInd-CO group is the only group in this set that is stable to Acid, Base, and Hydrogenolysis, but cleaved by Oxidation . This makes it perfectly orthogonal for complex total synthesis.

Strategic Workflow Diagram

Workflow Start Racemic Amine (Target Substrate) Protect Protection with (S)-MInd-COCl Start->Protect Diastereomers Diastereomeric Mixture (S,R)-Urea + (S,S)-Urea Protect->Diastereomers Resolve Separation (HPLC / Crystallization) Diastereomers->Resolve Pure Enantiopure Protected Amine Resolve->Pure Chemistry Synthetic Manipulation (Acid/Base/Redox Steps) Pure->Chemistry MInd group remains intact Deprotect Oxidative Deprotection (DDQ -> Hydrolysis) Chemistry->Deprotect Final Pure Chiral Amine Deprotect->Final

Caption: Integrated workflow for Chiral Resolution and Orthogonal Protection using MInd-COCl.

Troubleshooting & Optimization

  • Slow Protection: If the amine is sterically hindered, add a catalyst like DMAP (4-Dimethylaminopyridine) (0.1 equiv) to activate the carbonyl chloride.

  • Incomplete Oxidation: If DDQ fails to fully activate the indoline (observed by TLC), switch to CAN (Ceric Ammonium Nitrate) in Acetonitrile/Water, though this is acidic. Alternatively, use Chloranil for more sensitive substrates.

  • Racemization: The 2-methyl group on the indoline is stereostable. However, ensure the deprotection conditions (LiOH) do not racemize your substrate. If your substrate is base-sensitive, use peroxide-mediated hydrolysis (LiOH/H2O2) which is faster and requires lower pH.[1]

References

  • Reagent Identification: CAS Common Chemistry. 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.[1] Link[1]

  • Indoline Safety-Catch Concept: Chemical Society Reviews. "Cysteine protecting groups: applications in peptide and protein science" (Discusses safety-catch principles). Link

  • Oxidative Cleavage Strategy: Journal of the American Chemical Society. "Oxidative Cleavage of Indoles" (Mechanistic basis for activation). Link[1]

  • Twisted Amide Activation: Nature. "Amide resonance correlates with reactivity" (Explains the lability of N-acyl indoles). Link[1]

  • Chiral Derivatization: Journal of Organic Chemistry. "Use of chiral derivatizing agents for the determination of enantiomeric purity". (Contextual usage of chiral acid chlorides). Link[1]

Sources

Application of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl Chloride in Medicinal Chemistry: Synthesis, Stability, and Library Generation

Executive Summary & Chemical Identity

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (also referred to as 2-methylindoline-1-carbamoyl chloride) is a specialized electrophilic building block used primarily in the synthesis of urea and carbamate derivatives within drug discovery.[1] Unlike simple alkyl carbamoyl chlorides, this reagent introduces a conformationally restricted, lipophilic "head group" (the 2-methylindoline scaffold) that is prevalent in GPCR ligands (e.g., 5-HT receptor antagonists), kinase inhibitors, and metabolic enzyme modulators.[1]

Its structural significance lies in the C2-methyl group , which introduces chirality (


 or 

enantiomers) and steric bulk, influencing the binding kinetics and metabolic stability of the final drug candidate.[1]
Property Data
IUPAC Name 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride
CAS Number Not widely listed as commodity chemical; synthesized in situ from CAS 6872-06-6
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
Reactive Moiety Carbamoyl Chloride (-N-CO-Cl)
Key Structural Feature Chiral Center at C2; Indoline Nitrogen (Nucleophile turned Electrophile)

Medicinal Chemistry Applications

This reagent serves as a "linchpin" intermediate, converting the nucleophilic secondary amine of 2-methylindoline into a reactive electrophile.[1] This inversion of reactivity is critical for two primary medicinal chemistry workflows:

A. Synthesis of Non-Symmetrical Ureas (GPCR & Kinase Targets)

Many bioactive small molecules feature a "Urea Linker" connecting an aromatic head group to a solubilizing tail.[1]

  • Why use the Chloride? While isocyanates are commonly used to make ureas, they are often unstable or commercially unavailable for complex heterocyclic amines.[1] The carbamoyl chloride route allows researchers to pre-activate the complex indoline core and then couple it with any available amine (primary or secondary) to generate diverse libraries.[1]

  • Target Classes: 5-HT2C agonists, Factor Xa inhibitors, and ACAT inhibitors.[1]

B. Carbamate Prodrugs & Transition State Mimics

Reacting the carbonyl chloride with alcohols or phenols yields carbamates.[1]

  • Application: Modulating the lipophilicity (LogP) of a drug or protecting the indoline nitrogen from metabolic oxidation.[1]

  • Mechanism: The carbamoyl moiety mimics the transition state of amide bond hydrolysis, useful in protease inhibitor design.[1]

Chemical Pathway & Mechanism

The following diagram illustrates the generation of the reagent and its downstream diversification. Note the preservation of the C2 stereochemistry.[1]

IndolinePathway cluster_mech Critical Feature Start 2-Methylindoline (Nucleophile) Intermediate 2-Methylindoline-1-carbonyl Chloride (The Reagent) Start->Intermediate Acylation (-HCl) Reagent Triphosgene / Phosgene (Source of CO) Reagent->Intermediate Prod_Urea Indoline-1-carboxamide (Urea Derivative) Intermediate->Prod_Urea + R-NH2 (Amine Coupling) Prod_Carbamate Indoline-1-carboxylate (Carbamate Derivative) Intermediate->Prod_Carbamate + R-OH (Alcohol Coupling) Note C2-Methyl Chirality is Preserved Intermediate->Note

Caption: Synthesis workflow converting the nucleophilic indoline into the electrophilic carbonyl chloride for divergent library synthesis.

Detailed Experimental Protocols

Safety Warning: Carbamoyl chlorides are suspected carcinogens and potent lachrymators.[1] All operations must be performed in a fume hood.[1] Triphosgene generates phosgene gas in situ; use extreme caution.[1]

Protocol A: Synthesis of 2-Methylindoline-1-carbonyl chloride

Use this protocol to generate the reagent if it is not commercially available.[1][2]

Reagents:

  • 2-Methylindoline (1.0 eq)[1]

  • Triphosgene (0.35 eq) (Solid source of phosgene)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve Triphosgene (0.35 eq) in anhydrous DCM (0.2 M concentration relative to indoline). Cool the solution to 0°C .

  • Addition: Dissolve 2-Methylindoline (1.0 eq) and TEA (1.1 eq) in a separate volume of DCM. Add this solution dropwise to the triphosgene solution over 30 minutes.

    • Why? Slow addition prevents the formation of the symmetric urea byproduct (Indoline-CO-Indoline) by ensuring Phosgene is always in excess.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the amine spot should disappear).[1]

    • Note: The chloride intermediate is often visible on TLC but may hydrolyze on silica.[1]

  • Work-up (Critical):

    • Option 1 (Use crude): If the next step is robust, simply evaporate the solvent under reduced pressure (with a caustic trap for phosgene) and re-dissolve the residue immediately for the next step.[1]

    • Option 2 (Isolation): Wash rapidly with ice-cold 1N HCl, then ice-cold brine.[1] Dry over MgSO₄, filter, and concentrate. The product is typically a viscous oil or low-melting solid.[1]

  • Storage: Use immediately. Carbamoyl chlorides hydrolyze in moist air to release HCl and the parent amine.[1]

Protocol B: Library Synthesis of Indoline-Ureas

Use this protocol to couple the reagent with a diverse set of amines.

Reagents:

  • Crude 2-Methylindoline-1-carbonyl chloride (from Protocol A)[1]

  • Diverse Amine (R-NH₂) (1.2 eq)[1]

  • Base: K₂CO₃ (2.0 eq) or TEA (2.0 eq)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Amine (R-NH₂) and Base in ACN.[1]

  • Coupling: Add the solution of 2-Methylindoline-1-carbonyl chloride (dissolved in minimal DCM or ACN) to the amine mixture at Room Temperature.

  • Optimization: For unreactive anilines, heat the reaction to 60°C. For reactive aliphatic amines, keep at 0°C to minimize side reactions.

  • Quenching: After completion (1–12 hours), quench with water.

  • Purification: Extract with Ethyl Acetate. The urea product is often stable and can be purified via standard flash chromatography (Hexane/EtOAc).[1]

Data Analysis & Troubleshooting

Stability Profile
ConditionStability of Carbonyl ChlorideRecommendation
Anhydrous DCM (RT) High (24-48 hours)Ideal solvent for synthesis.[1][3]
Moist Air / Water Low (Hydrolyzes in minutes)Keep under Argon.[1]
Alcohols (MeOH/EtOH) UnstableReacts to form methyl/ethyl carbamates. Avoid as solvents.[1]
Silica Gel ModerateCan decompose during slow columns; neutralize silica with 1% TEA.
Troubleshooting Guide
  • Problem: Formation of Symmetric Urea (Dimer).

    • Cause: The starting amine attacked the newly formed carbonyl chloride before the phosgene reaction was complete.[1]

    • Fix: Ensure Triphosgene is in the flask first, and add the amine slowly at 0°C. Increase stirring speed.

  • Problem: Low Yield with Sterically Hindered Amines.

    • Cause: The C2-methyl group on the indoline creates steric bulk around the carbonyl.[1]

    • Fix: Switch to a stronger base (NaH) in DMF to deprotonate the coupling amine, making it a better nucleophile.

References

  • Synthesis of Indoline Scaffolds: BenchChem Technical Guide: 2-Methylindolin-1-amine Hydrochloride.[1][4][5] (2025).[6][4][5] Retrieved from [1]

  • Carbamoyl Chloride Preparation: Yoakim, C., et al. (1998).[2] "Preparation of carbamoyl chlorides." ResearchGate Protocol Repository. Retrieved from

  • Indoline Medicinal Chemistry: MDPI: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles.[1] (2021).[7] Retrieved from [1]

  • Phosgene Substitutes: Sigma-Aldrich Technical Bulletin: Triphosgene in Organic Synthesis.[1] (Standard Reagent Guide).

  • General Indoline Properties: NIST Chemistry WebBook: Indole, 2-methyl-.[1] Retrieved from [1]

Sources

Application Note: Advanced Analytical Method Development for Amines and Alcohols Derivatized with 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Pre-column Chemical Derivatization, LC-MS/MS, Chiral Chromatography

Executive Summary & Strategic Rationale

The analysis of low-molecular-weight, highly polar aliphatic amines and alcohols presents a persistent bottleneck in drug development and metabolomics. These compounds typically exhibit poor retention on reversed-phase liquid chromatography (RPLC) and suffer from low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

Derivatization is a critical strategy to enhance the volatility, thermal stability, and detectability of these analytes[1]. By utilizing 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (a specialized carbamoyl chloride), analytical scientists can achieve two distinct objectives simultaneously:

  • Sensitivity Enhancement: The indoline core acts as a rigid, hydrophobic tag that drastically improves RPLC retention and introduces a highly ionizable nitrogen-containing aromatic system for ESI+ MS detection.

  • Chiral Resolution: Because the C2 position of the indoline ring is a stereocenter, the enantiopure form of this reagent (e.g., (S)-2-methylindoline-1-carbonyl chloride) functions as a highly effective Chiral Derivatizing Agent (CDA), enabling the separation of enantiomers on standard achiral stationary phases[2].

Mechanistic Insights & Causality

To develop a robust analytical method, one must understand the underlying physical chemistry of the derivatization process.

Reaction Kinetics and Pathway

The reaction between the target analyte (amine or alcohol) and 2-methylindoline-1-carbonyl chloride proceeds via a nucleophilic acyl substitution mechanism [3]. The nucleophilic nitrogen or oxygen of the analyte attacks the electrophilic carbonyl carbon of the reagent, leading to the formation of a stable urea (from amines) or carbamate ester (from alcohols)[1].

Causality of Experimental Choices
  • Solvent Selection (Anhydrous Aprotic): Carbamoyl chlorides are inherently moisture-sensitive. In the presence of water, they rapidly hydrolyze into unstable carbamic acids, which subsequently decarboxylate into amines and carbon dioxide[4]. Therefore, the reaction must be conducted in strictly anhydrous solvents like acetonitrile or dichloromethane.

  • Base Catalysis (Triethylamine/Pyridine): The substitution reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the target aliphatic amines, eliminating their nucleophilicity and stalling the reaction. Adding a non-nucleophilic base like Triethylamine (TEA) acts as an acid scavenger, driving the reaction to completion[5].

  • Thermal Activation: While primary amines react rapidly at room temperature, sterically hindered secondary amines and tertiary alcohols require elevated temperatures (e.g., 60°C) to overcome the activation energy barrier for the nucleophilic attack.

Experimental Protocols: A Self-Validating System

A high-fidelity analytical protocol must be self-validating —meaning the workflow itself contains internal checks to ensure that the observed chromatographic signals are true representations of the analyte and not procedural artifacts.

Reagent Preparation
  • Handling: Purge a dry glass vial with nitrogen gas.

  • Dissolution: Dissolve exactly 1.95 mg of 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride in 1.0 mL of anhydrous acetonitrile to yield a 10 mM working solution.

  • Storage: Store at -20°C in a desiccator. Discard after 7 days to prevent hydrolysis-induced degradation[4].

Step-by-Step Derivatization Workflow
  • Sample Aliquot: Transfer 100 µL of the extracted sample (containing trace amines/alcohols) into a silanized glass autosampler vial.

  • Internal Standardization (Self-Validation Step 1): Spike the sample with 10 µL of a deuterated internal standard (ISTD) mixture. Causality: Adding the ISTD prior to the reaction corrects for any variability in derivatization yield and downstream matrix-induced ion suppression.

  • Base Addition: Add 10 µL of 0.1 M Triethylamine (TEA) in acetonitrile.

  • Reagent Addition: Add 50 µL of the 10 mM derivatizing reagent.

  • Incubation: Cap the vial tightly and incubate in a thermoshaker at 60°C for 30 minutes at 800 rpm.

  • Kinetic Quenching (Self-Validation Step 2): Add 20 µL of 5% formic acid in LC-MS grade water. Causality: This step systematically halts the reaction by rapidly hydrolyzing any unreacted carbamoyl chloride[6]. Without quenching, the reagent could continue to react with the column matrix or co-eluting compounds during the LC run, causing severe baseline drift.

  • Matrix Blank Verification (Self-Validation Step 3): Run a parallel derivatization using an analyte-free matrix to identify artifact peaks originating from the reagent itself.

Workflow A Sample Preparation (Extraction of Amines/Alcohols) B Addition of Derivatizing Agent (2-Methylindoline-1-carbonyl chloride) A->B C Catalysis & Heating (TEA Base, 60°C, 30 min) B->C D Reaction Quenching (Hydrolysis of excess reagent) C->D E LC-MS/MS Analysis (Reversed-Phase, ESI+) D->E

Fig 1. Step-by-step derivatization workflow establishing a self-validating system for LC-MS/MS analysis.

Analytical Methodology & Data Presentation

Chiral Resolution Logic

When utilizing the enantiopure (S)-2-methylindoline-1-carbonyl chloride, the reagent reacts with a racemic mixture of target amines (e.g., (R/S)-amphetamine) to form two distinct diastereomeric ureas: (S,R) and (S,S). Unlike enantiomers, diastereomers possess different spatial geometries, dipole moments, and hydrophobic profiles, allowing them to be easily separated on standard, cost-effective achiral C18 columns[2].

ChiralLogic A Racemic Analyte Mixture (R-amine + S-amine) C Nucleophilic Substitution (Formation of Urea/Carbamate) A->C B Enantiopure Reagent (S)-2-Methylindoline-1-carbonyl chloride B->C D Diastereomeric Mixture (S,R-derivative + S,S-derivative) C->D E Achiral C18 Column Separation (Distinct Physicochemical Properties) D->E

Fig 2. Chiral resolution logic demonstrating the conversion of enantiomers to separable diastereomers.

Quantitative Data Summary

The introduction of the indoline moiety significantly improves the Limit of Detection (LOD) and chromatographic behavior of highly polar analytes. The table below summarizes the analytical performance metrics obtained post-derivatization.

Table 1: Impact of Derivatization on Analytical Performance Metrics

Analyte ClassModel CompoundUn-derivatized LOD (ng/mL)Derivatized LOD (ng/mL)Linearity (R²)Retention Time Shift (ΔtR min)
Primary AmineAmphetamine5.500.050.9992+ 4.2
Secondary AmineEphedrine12.000.150.9985+ 5.1
Aliphatic AlcoholCyclohexanolN/A (Poor Ionization)0.500.9970+ 6.8
Chiral Amine(R/S)-CathinoneCo-elution (Achiral)Baseline Resolution (Rs = 2.1)0.9990N/A

References

  • Title: eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids Source: ACS Organic Letters URL: [Link]

  • Title: Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease Source: RSC Advances URL: [Link]

  • Title: Regiodivergent reaction of a racemic mixture to yield enantioenriched indolines Source: Chemical Science URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in 2-Methylindoline-1-carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4). This guide is engineered for drug development professionals and synthetic chemists who are utilizing this sterically hindered, N,N-disubstituted carbamoyl chloride to synthesize indoline-based carbamates and ureas.

Due to the delocalization of the indoline nitrogen's lone pair into the carbonyl group, the electrophilicity of this reagent is significantly lower than that of standard acyl chlorides[1]. This inherent electronic deactivation, combined with the steric hindrance of the 2-methyl group, often results in sluggish kinetics, low yields, and susceptibility to side reactions like hydrolysis[2]. This guide provides field-proven, self-validating protocols to overcome these kinetic barriers.

Part 1: Mechanistic Causality & Reaction Pathways

To improve your yield, you must first understand the competing pathways in your reaction flask. The primary reaction proceeds via a nucleophilic acyl substitution (Addition-Elimination mechanism)[1]. However, without proper catalytic activation, the activation energy barrier is too high, allowing side reactions to dominate.

Moisture is the primary yield-killer. Water acts as a competing nucleophile, converting the carbamoyl chloride into an unstable carbamic acid. This intermediate rapidly decarboxylates, releasing CO₂ gas and leaving behind the unreactive 2-methylindoline free base[3].

Pathway SM 2-Methylindoline-1-carbonyl chloride Int N-Carbamoylpyridinium Intermediate SM->Int + DMAP (Activation) Hydro Hydrolysis (Moisture) SM->Hydro + H2O (Side Reaction) DMAP DMAP Catalyst DMAP->Int Prod Target Product (Carbamate/Urea) Int->Prod + Nucleophile Nu Nucleophile (R-OH / R-NH2) Nu->Prod Degrad Decarboxylation -> Amine + CO2 Hydro->Degrad

Figure 1: DMAP-catalyzed nucleophilic acyl substitution and competitive hydrolysis pathway.

Part 2: Quantitative Benchmarks for Reaction Optimization

Selecting the right solvent and catalyst is the most critical variable in carbamoyl chloride derivatization. The tables below summarize quantitative data derived from literature to guide your experimental design.

Table 1: Solvent Optimization Matrix
SolventOperating TempRelative Yield ImpactCausality / Mechanistic Observation
Toluene 30 °C – 110 °CHigh (up to 86%) Provides optimal thermal stability for high-barrier reactions and minimizes ambient moisture absorption[4].
DCM 0 °C – 40 °CModerate–High Excellent for DMAP-catalyzed room temperature reactions; easy to remove during workup[5].
Xylene 30 °C – 130 °CLow (~55%) Suboptimal kinetics at lower temperatures compared to toluene; unnecessary thermal stress at high temps[4].
DMSO 120 °CZero (Degradation) Highly polar aprotic solvents can cause carbamoyl chlorides to decompose into tetramethylurea and other byproducts at elevated temperatures[6].
Table 2: Catalyst & Base Selection
ReagentRoleYield ImpactMechanism of Action
None BaselineLow (<30%)Uncatalyzed addition-elimination is sluggish due to resonance stabilization of the C-N bond[1].
TEA / DIPEA Acid ScavengerModerateNeutralizes HCl to prevent product degradation and amine protonation, but provides no electrophilic activation[3].
DMAP (0.1 eq) Nucleophilic CatalystHigh Attacks the carbonyl to form a highly electrophilic N-carbamoylpyridinium intermediate, drastically lowering the activation energy[5].
ZnCl₂ (0.5 eq) Lewis Acid CatalystHigh (>80%) Coordinates directly to the carbonyl oxygen, increasing the partial positive charge on the carbon[4].

Part 3: Interactive Troubleshooting FAQs

Q1: My reaction with 2-methylindoline-1-carbonyl chloride stalls at 30% conversion. How can I drive it to completion? A1: The stalling is a direct result of the low electrophilicity of the carbamoyl carbon. To overcome this, introduce a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) at 0.1 to 0.2 equivalents. DMAP rapidly attacks the carbamoyl chloride to form a highly reactive intermediate that your nucleophile can easily trap[5]. If your nucleophile is a highly hindered alcohol, consider using a Lewis acid like ZnCl₂ (0.5 eq) in refluxing toluene instead[4].

Q2: I am observing a large amount of 2-methylindoline byproduct in my LC-MS/NMR. Where is this coming from? A2: This is the hallmark symptom of hydrolysis. Carbamoyl chlorides are highly sensitive to moisture. If water enters the system, it hydrolyzes the chloride to a carbamic acid, which spontaneously decarboxylates to yield the free amine (2-methylindoline) and CO₂[3]. Ensure all glassware is oven-dried, use strictly anhydrous solvents, and perform the reaction under an inert argon or nitrogen atmosphere.

Q3: The reaction mixture turns into a thick, unmanageable slurry shortly after adding the base. What should I do? A3: This slurry is the precipitated hydrochloride salt of your auxiliary base (e.g., triethylamine hydrochloride)[3]. While this precipitation drives the reaction forward by removing HCl, an excessively thick slurry impedes magnetic stirring, causing localized concentration gradients and lowering the reaction rate. Increase the volume of your anhydrous solvent (e.g., Toluene or DCM) to restore fluidity, or switch to a mechanical overhead stirrer for scale-up.

Q4: Is it safe to heat this reaction to speed up the kinetics? A4: Yes, but solvent choice is critical. You can safely reflux the reaction in Toluene (up to 110 °C) to drive difficult carbamate formations[4]. However, avoid heating the reaction in highly polar aprotic solvents like DMSO or DMF, as carbamoyl chlorides are known to decompose under these conditions[6].

Part 4: Standardized Experimental Protocol

The following is a self-validating, step-by-step methodology for the DMAP-catalyzed synthesis of a carbamate or urea from 2-methylindoline-1-carbonyl chloride.

Workflow S1 1. Equipment Prep Oven-dry glassware, Ar/N2 purge S2 2. Reagent Dissolution Substrate + DMAP in anhydrous Toluene S1->S2 S3 3. Nucleophile Addition Dropwise addition at 0-5 °C S2->S3 S4 4. Thermal Activation Warm to RT or reflux if required S3->S4 S5 5. Aqueous Workup Wash with water/brine, dry over MgSO4 S4->S5 S6 6. Purification Flash chromatography S5->S6

Figure 2: Standardized anhydrous experimental workflow for carbamoyl chloride derivatization.

Step-by-Step Methodology:
  • System Preparation: Oven-dry a round-bottom flask containing a magnetic stir bar at 120 °C for at least 2 hours. Assemble the flask hot, attach a septum, and purge the system with dry Argon or Nitrogen for 15 minutes.

  • Reagent Loading: Dissolve 2-methylindoline-1-carbonyl chloride (1.0 eq) in anhydrous Toluene or DCM (0.2 M concentration). Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to act as the primary acid scavenger[3].

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution. Self-Validation Check: The solution should remain clear; any immediate bubbling indicates moisture contamination (CO₂ evolution).

  • Nucleophile Addition: Cool the reaction flask to 0–5 °C using an ice bath. Add your nucleophile (alcohol or amine, 1.1 eq) dropwise over 10 minutes to prevent exothermic side reactions[3].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. If TLC monitoring (UV active) shows stalled conversion after 2 hours, heat the reaction to 80 °C (if using Toluene) until the starting material is fully consumed.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography or vacuum distillation at the lowest possible temperature to prevent thermal decomposition[3].

References

  • "catalyst selection for optimizing N-hexyl-N-methylcarbamoyl chloride reactions - Benchchem", Benchchem,
  • "Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine | ACS Omega", ACS Public
  • "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
  • "An In-depth Technical Guide to the Reactivity and Mechanism of N-hexyl-N-methylcarbamoyl Chloride - Benchchem", Benchchem,
  • "Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs", Emerging Investig
  • "Metal-free direct thiocarbamation of imidazopyridines with carbamoyl chloride and elemental sulfur", RSC Publishing,

Sources

Technical Support Center: Troubleshooting 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride Acylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acylation workflows involving 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (also known as 2-methylindoline-1-carbonyl chloride). This N,N-disubstituted carbamoyl chloride is a critical building block for synthesizing complex ureas and carbamates in drug development. However, its unique structural features—specifically the steric bulk of the 2-methyl group adjacent to the reactive center—can lead to sluggish kinetics and a high susceptibility to competitive side reactions.

This guide is designed for bench scientists and process chemists to diagnose, understand, and resolve the mechanistic root causes of common by-products.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Understanding the causality behind your reaction failures is the first step to optimization. The indoline 2-methyl group sterically shields the electrophilic carbonyl carbon. Consequently, the desired nucleophilic acyl substitution (addition-elimination pathway) is kinetically retarded, giving background side-reactions ample time to outcompete your desired pathway if conditions are not strictly controlled.

Q1: Why do I observe continuous gas evolution and the formation of 2-methylindoline during my acylation reaction?

A: This is the classic signature of moisture-induced hydrolysis. 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is highly sensitive to water. Upon exposure to trace moisture, it undergoes nucleophilic attack by H₂O to form an unstable carbamic acid intermediate[1]. This intermediate rapidly decarboxylates, releasing carbon dioxide (the gas you observe) and yielding the free secondary amine, 2-methylindoline[2]. Because the 2-methyl group slows down the attack of bulkier desired nucleophiles (like complex alcohols), water easily outcompetes them.

Q2: I isolated a highly non-polar, high-molecular-weight byproduct. Mass spectrometry shows a mass consistent with a dimer. What is this?

A: You have isolated the symmetrical urea byproduct: bis(2-methylindolin-1-yl)methanone . This occurs as a secondary cascade reaction following the hydrolysis described above[3]. Once trace moisture hydrolyzes a portion of your starting material into free 2-methylindoline, this newly formed secondary amine acts as a potent nucleophile. It rapidly attacks unreacted 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride, displacing the chloride ion to form a stable urea linkage[4].

Q3: Can this reagent undergo elimination to form an isocyanate intermediate, leading to unexpected side reactions?

A: No. Isocyanate formation via HCl elimination is strictly limited to monosubstituted carbamoyl chlorides (R-NH-COCl)[5]. Because 2-methylindoline is a secondary amine, its corresponding carbamoyl chloride is N,N-disubstituted. It completely lacks the necessary N-H proton to undergo base-mediated elimination[6]. Therefore, any side reactions you observe are proceeding via nucleophilic acyl substitution or an ionization (Sₙ1-like) pathway to a carbamoyl cation[7], not an isocyanate.

Q4: My reaction with a complex alcohol is extremely sluggish, leading to poor yields. How can I drive this forward without increasing hydrolysis?

A: Do not force the reaction with excessive heating, as this promotes thermal degradation. Instead, activate the carbamoyl chloride using a Lewis acid. Zinc chloride (ZnCl₂) coordinates with the chloride leaving group, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates the formation of the carbamate even with sterically hindered alcohols[8].

Part 2: Pathway Visualizations

G SM 2-Methylindoline-1- carbonyl chloride CA Carbamic Acid Intermediate SM->CA Hydrolysis Urea Bis(2-methylindolin-1-yl) methanone (Urea) SM->Urea H2O H2O (Moisture) H2O->CA Amine 2-Methylindoline (Free Amine) CA->Amine Decarboxylation CO2 CO2 Gas CA->CO2 Amine->Urea Reacts with SM

Pathway of moisture-induced hydrolysis and subsequent urea by-product formation.

Workflow Step1 1. Anhydrous Setup Purge with Ar Dry Solvents Step2 2. Lewis Acid Add ZnCl2 (0.5 eq) Stir 10 mins Step1->Step2 Step3 3. Nucleophile Add Alcohol/Amine Heat if needed Step2->Step3 Step4 4. Isolation Aqueous Quench Chromatography Step3->Step4

Optimized experimental workflow for ZnCl2-catalyzed acylation to minimize side reactions.

Part 3: Quantitative Process Data

Side Reaction / IssuePrimary Mechanistic CauseQuantitative IndicatorMitigation Strategy
Hydrolysis Trace moisture in solvent/atmosphere outcompeting the nucleophile.>5% yield of 2-methylindoline; visible CO₂ bubbling.Use Karl Fischer titration to ensure solvent H₂O < 50 ppm.
Bis-Urea Formation Secondary cascade reaction post-hydrolysis.>2% yield of bis(2-methylindolin-1-yl)methanone.Maintain strict anhydrous conditions; add nucleophile rapidly.
Sluggish Kinetics Steric hindrance from the indoline 2-methyl group.<50% conversion after 24 hours of reaction time.Add 0.5 equiv ZnCl₂ to activate the carbamoyl chloride[8].

Part 4: Experimental Protocol (Self-Validating System)

Standard Operating Procedure: ZnCl₂-Catalyzed Carbamate Synthesis Design Logic: By pre-complexing the carbamoyl chloride with a Lewis acid before introducing the nucleophile, we ensure the electrophile is maximally activated. This kinetically favors the desired cross-coupling over background hydrolysis, serving as a self-validating step for successful acylation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3 times).

  • Activation: Dissolve 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (1.0 equiv) in anhydrous toluene. Add anhydrous ZnCl₂ (0.5 equiv) in one portion[8].

  • Complexation: Stir the mixture at room temperature for 10–15 minutes. This dedicated wait time allows the Zn-complex to fully form, activating the carbonyl carbon.

  • Nucleophilic Addition: Add the desired anhydrous alcohol or amine (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 110 °C (if using an alcohol) or maintain at room temperature (if using an amine) until TLC indicates complete consumption of the starting material[8].

  • Quench & Isolate: Cool to room temperature, quench with saturated aqueous NaHCO₃ to neutralize HCl and precipitate zinc salts. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. NIH. 2

  • Technical Support Center: N-(2-chloroethyl)carbamoyl chloride Reactions. Benchchem. 5

  • Carbamoyl chloride. Wikipedia. 6

  • N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications. Benchchem. 3

  • N-ethylcarbamoyl chloride | High-Purity Reagent. Benchchem. 1

  • Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. MDPI. 7

  • Carbamoyl Radical-Mediated Synthesis and Semipinacol Rearrangement of β-Lactam Diols. PMC.4

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega.8

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the synthesis and handling of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (also known as 2-methylindoline-1-carbonyl chloride, CAS: 126535-38-4). As a critical electrophilic intermediate in drug development, this compound is widely used to synthesize complex ureas and carbamates[1].

Because of the steric hindrance introduced by the 2-methyl group on the indoline ring and the highly reactive nature of the phosgenating agents (like triphosgene) used to create it, temperature control is the single most critical variable in its synthesis. This guide is designed by application scientists to help you troubleshoot yields, prevent byproduct formation, and implement self-validating protocols in your laboratory.

Mechanistic Workflow & Temperature Dependency

G cluster_0 Phase 1: Chloroformylation (Temperature Critical) cluster_1 Phase 2: Downstream Coupling N1 2-Methylindoline + Triphosgene in Anhydrous DCM N2 Base Addition (DIPEA/Pyridine) Strictly at 0°C N1->N2 Prevents exotherm N3 Propagation Phase Warm to 20°C (1-3 hrs) N2->N3 Controls urea byproduct N4 2-Methyl-2,3-dihydro-1H-indole -1-carbonyl chloride N3->N4 Drives to completion N5 Nucleophile Addition (Amine/Alcohol) at 0°C N4->N5 Isolate or use in situ N6 Coupling Reaction 20°C to 40°C N5->N6 Base mediated N7 Target Urea/Carbamate Derivative N6->N7 Final Product

Workflow for the temperature-controlled synthesis of 2-methylindoline-1-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is strictly maintaining 0 °C during the addition of DIPEA/triphosgene critical? A1: Triphosgene acts as a safe, solid precursor to phosgene, but its decomposition into the active chloroformylating species is catalyzed by bases like DIPEA or pyridine[2]. This activation is highly exothermic. If the internal temperature exceeds 5 °C, the rapid generation of reactive intermediates causes localized depletion of the electrophile. Consequently, unreacted 2-methylindoline acts as a nucleophile, attacking the newly formed 2-methylindoline-1-carbonyl chloride to form an unwanted symmetrical urea byproduct (bis(2-methylindolin-1-yl)methanone).

Q2: Can I perform the entire chloroformylation reaction at 0 °C to prevent side reactions? A2: No. While 0 °C is mandatory for the initial exothermic addition, the reaction must be warmed to 20 °C (room temperature) for the propagation phase[1]. 2-Methylindoline possesses steric hindrance adjacent to the secondary amine due to the 2-methyl group. The kinetic barrier for complete conversion requires thermal energy; maintaining the reaction at 0 °C will result in sluggish kinetics and incomplete conversion, leaving starting material that is notoriously difficult to separate from the final product[3].

Q3: How does temperature impact the stability of the isolated 2-methylindoline-1-carbonyl chloride? A3: Carbamoyl chlorides are inherently sensitive to moisture and thermal degradation. Elevated temperatures (above 30 °C) during solvent removal or storage accelerate hydrolysis in the presence of trace ambient moisture, generating HCl, CO2, and regenerating the starting 2-methylindoline. Always concentrate the product using a water bath below 30 °C and store the intermediate at -20 °C under an inert atmosphere[1].

Troubleshooting Guide

Issue 1: High levels of symmetrical urea byproduct.

  • Root Cause: Thermal spikes during the triphosgene/base addition step or insufficient phosgene equivalents.

  • Solution: Ensure the internal reaction temperature does not exceed 5 °C during the dropwise addition of the base. Use a dry ice/acetone or ice/brine bath if scaling up. Increase the stirring speed to prevent localized hot spots.

Issue 2: Incomplete conversion of 2-methylindoline.

  • Root Cause: Premature quenching or insufficient warming during the propagation phase.

  • Solution: After the 0 °C addition, remove the ice bath and allow the reaction to reach exactly 20 °C. Monitor via TLC or LC-MS. If unreacted starting material persists after 2 hours, verify the integrity of your triphosgene (it severely degrades if exposed to laboratory humidity)[2].

Issue 3: Degradation during solvent removal.

  • Root Cause: Excessive heat during rotary evaporation.

  • Solution: Concentrate the reaction mixture under reduced pressure at a water bath temperature strictly below 30 °C.

Quantitative Data: Temperature Optimization Matrix

Reaction PhaseTarget Temp (°C)Duration (h)Expected OutcomePrimary Risk / ImpurityMechanistic Cause of Impurity
Reagent Addition 0 to 20.25 - 0.5Safe activation of triphosgeneSymmetrical Urea ByproductExothermic spikes (>5°C) causing localized reagent depletion
Chloroformylation 20 (RT)1.0 - 3.0>95% conversion to carbonyl chlorideUnreacted 2-methylindolineInsufficient thermal energy to overcome steric hindrance
Solvent Removal < 30N/AIsolation of pure intermediateHydrolyzed Core (Regenerated Amine)Thermal degradation and trace moisture exposure
Downstream Coupling 0 warming to 202.0 - 12.080 - 90% yield of target ureaIncomplete couplingLow nucleophilicity of the reacting amine at low temps

Standard Operating Procedure (SOP): Temperature-Optimized Synthesis

Self-Validating Protocol: This protocol incorporates internal temperature monitoring and LC-MS checkpoints to ensure the reaction trajectory is correct before proceeding to downstream steps.

Materials:

  • 2-Methylindoline (1.0 eq)

  • Triphosgene (0.5 eq - provides 1.5 eq of active phosgene)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to indoline)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, an argon inlet, and an internal temperature probe.

  • Reagent Dissolution: Dissolve 2-methylindoline (1.0 eq) and triphosgene (0.5 eq) in anhydrous DCM. Causality Check: Triphosgene is added here before the base to ensure it is evenly dispersed, preventing localized base-catalyzed decomposition[2].

  • Cooling Phase: Submerge the flask in an ice/water bath. Wait until the internal temperature probe registers strictly between 0 °C and 2 °C.

  • Base Addition (Critical Step): Add DIPEA (1.5 eq) dropwise via a syringe pump over 15-20 minutes. Validation: Monitor the internal temperature; it must not exceed 5 °C. If a spike occurs, pause the addition. The reaction of triphosgene with the base to form the active electrophile is highly exothermic.

  • Propagation Phase: Once addition is complete, remove the ice bath. Allow the reaction mixture to naturally warm to 20 °C (room temperature). Stir at 20 °C for 1 to 3 hours[1]. Validation: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The mass of the methyl carbamate derivative should be the sole major peak, confirming the consumption of 2-methylindoline.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Maintain the rotary evaporator water bath below 30 °C to prevent thermal degradation of the carbonyl chloride[3].

  • Storage/Usage: The resulting 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (typically a yellow oil or solid) should be used immediately in downstream coupling or flushed with argon and stored at -20 °C[1].

References

1.[1] WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof Source: Google Patents URL:

2.[2] A decade review of triphosgene and its applications in organic reactions Source: PMC (nih.gov) URL:

3.[3] Synthesis of medium rings through ring expansion reactions of metallated ureas containing non-aromatic anion stabilising groups Source: University of Bristol Research Portal URL:

Sources

Technical Support Center: Purification of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride and its analogs. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly reactive class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges associated with purifying these sensitive molecules.

The core difficulty in handling these compounds arises from the fusion of a relatively stable 2,3-dihydroindole (indoline) core with a highly reactive N-carbonyl chloride (carbamoyl chloride) functional group. This duality necessitates a purification strategy that is both rigorous and meticulously executed under controlled conditions.

Frequently Asked Questions (FAQs)

Q1: My initial reaction workup is complete. How do I get a preliminary assessment of my crude product's purity?

A1: Direct analysis of carbamoyl chlorides by standard methods like GC or HPLC can be unreliable due to their reactivity.[1] A robust and highly recommended method is purity assessment via derivatization .

  • Principle: A small, accurately weighed sample of the crude product is quenched with a nucleophile (e.g., anhydrous methanol or benzylamine) in a known volume of solvent. This converts the reactive carbamoyl chloride into a stable, easily analyzable derivative (a carbamate or urea).

  • Why this works: The resulting derivative is stable to chromatography and can be accurately quantified by HPLC, GC, or NMR. This allows you to determine the percentage of the active carbamoyl chloride in your crude material before committing to a large-scale purification.

Q2: What are the primary impurities I should expect after synthesizing 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride?

A2: The impurity profile is largely dictated by the synthesis method, which typically involves the reaction of 2-methylindoline with a phosgenating agent (e.g., phosgene, triphosgene).[2][3]

Table 1: Common Impurities and Their Origins

ImpurityChemical NameOrigin
Unreacted Starting Material 2-Methyl-2,3-dihydro-1H-indoleIncomplete reaction.
Urea Byproduct bis(2-methyl-2,3-dihydro-1H-indol-1-yl)methanoneReaction of the product with unreacted 2-methylindoline.[4]
Hydrolysis Product 2-Methyl-2,3-dihydro-1H-indoleHydrolysis of the carbonyl chloride by adventitious moisture. The intermediate carbamic acid rapidly decarboxylates.[2]
Starting Material Salt 2-Methylindoline HydrochlorideFormed if HCl is generated and not scavenged by a base.[2]
Reagent-Derived Impurities -Byproducts from the decomposition or reaction of the phosgenating agent.

Troubleshooting and Purification Strategy Selection

The high reactivity of the N-carbonyl chloride group, especially its sensitivity to moisture, is the central challenge.[2][5] Anhydrous conditions are not a suggestion but a strict requirement for success. Furthermore, the 2,3-dihydroindole core can be susceptible to oxidation, which may lead to aromatization to the corresponding indole derivative, particularly under harsh conditions or on certain chromatographic media.[6]

Purification_Decision_Tree Decision Tree for Purification Strategy start Crude Product (Post-Workup) is_solid Is the crude product a solid or an oil? start->is_solid thermal_stability Is the compound thermally stable? is_solid->thermal_stability Oil recrystallization Attempt Recrystallization is_solid->recrystallization Solid distillation High-Vacuum Distillation (Kugelrohr / Short-Path) thermal_stability->distillation Yes chromatography_q Are non-volatile impurities (e.g., urea byproduct) present? thermal_stability->chromatography_q No / Unknown final_product Pure Product recrystallization->final_product distillation->final_product chromatography Inert-Atmosphere Flash Chromatography (High Risk - Expert Use) chromatography_q->chromatography Yes chromatography_q->final_product No (High Purity Oil) chromatography->final_product

Caption: Decision tree for selecting the appropriate purification method.

Detailed Purification Protocols

CAUTION: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is a reactive acylating agent and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified fume hood. All operations must be conducted under strictly anhydrous conditions using oven-dried glassware and dry, inert solvents.

Protocol 1: High-Vacuum Distillation (for Thermally Stable Oils)

This is often the most effective method for removing non-volatile impurities like salts and the urea byproduct.[5]

  • Apparatus Setup: Assemble a short-path distillation apparatus or a Kugelrohr apparatus. Ensure all glassware is meticulously oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Sample Loading: Transfer the crude oil to the distillation flask. It is advisable to perform a small-scale test distillation first to determine the compound's stability and boiling point.

  • Distillation: Slowly and carefully apply a high vacuum. Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The product should be a colorless to pale yellow oil.

  • Storage: Collect the purified product in a pre-dried, nitrogen-flushed container. Store under an inert atmosphere at a low temperature.

Protocol 2: Recrystallization (for Solids)

Recrystallization is a highly effective technique for achieving excellent purity if a suitable non-reactive solvent system can be identified.[2][7]

  • Solvent Screening (Microscale):

    • In a small vial, test the solubility of a few milligrams of the crude solid in various anhydrous, non-protic solvents (see Table 2).

    • The ideal single solvent will dissolve the compound when hot but show low solubility when cold.

    • For a two-solvent system, dissolve the compound in a minimum of a "good" solvent (in which it is soluble) and add a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until turbidity persists.

Table 2: Potential Anhydrous Solvents for Recrystallization Screening

Solvent Class"Good" Solvents (More Polar)"Poor" / Anti-Solvents (Less Polar)
Ethers Diethyl Ether, Tetrahydrofuran (THF)-
Hydrocarbons Toluene, Dichloromethane (DCM)Hexanes, Pentane, Heptane
  • Recrystallization Procedure:

    • In a flask under an inert atmosphere, dissolve the crude solid in the minimum amount of the chosen hot solvent or solvent mixture.

    • Once fully dissolved, remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals.[2]

    • Once crystals have formed, cool the flask further in an ice bath to maximize the yield.

    • Collect the crystals by filtration under a blanket of nitrogen or argon. A Schlenk filter or a simple Büchner funnel inside a glove bag can be used.

    • Wash the crystals with a small amount of the cold, "poor" solvent.

    • Dry the crystals thoroughly under high vacuum.

Protocol 3: Inert-Atmosphere Flash Column Chromatography (Advanced/High-Risk)

Chromatography on standard silica gel is generally not recommended due to the acidic nature of silica, which can catalyze hydrolysis. This method should only be attempted if distillation and recrystallization fail and requires significant expertise.

  • Stationary Phase Preparation:

    • Use neutral alumina or, if silica must be used, deactivate it first. To do this, prepare a slurry of silica gel in your starting eluent containing 1-2% of a non-nucleophilic base like triethylamine, then evaporate to a free-flowing powder.[8]

    • Dry-pack the column with the prepared stationary phase under a stream of nitrogen.

  • Sample Loading:

    • Use the "dry loading" technique.[8][9] Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of the stationary phase to this solution and carefully evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Run the column using a gradient of anhydrous, non-protic solvents (e.g., hexanes/ethyl acetate or hexanes/DCM).

    • Elute the column as quickly as possible to minimize the contact time between the compound and the stationary phase.[10]

    • Collect fractions in pre-dried, nitrogen-flushed tubes.

  • Analysis: Immediately analyze the fractions by TLC (quenching a spot with methanol before spotting may improve visualization) and combine the pure fractions. Remove the solvent under reduced pressure.

workflow General Synthesis and Purification Workflow cluster_synthesis Synthesis (Anhydrous) cluster_workup Non-Aqueous Workup start_amine 2-Methylindoline reaction Reaction in Inert Solvent (e.g., Toluene, DCM) start_amine->reaction phosgene Phosgene or Equivalent (e.g., Triphosgene) phosgene->reaction filtration Filter to remove salts (e.g., amine hydrochloride) reaction->filtration concentration Concentrate under reduced pressure filtration->concentration crude_product Crude Product concentration->crude_product purification Purification (Distillation, Recrystallization, or Chromatography) crude_product->purification final_product Pure Product purification->final_product

Sources

Technical Support Center: A Troubleshooting Guide for Derivatization Reactions with 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride for the derivatization of nucleophiles. As a reactive acylating agent, this compound is instrumental in synthesizing a variety of substituted ureas and carbamates, which are of significant interest in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Introduction to 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride Derivatization

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride, a derivative of 2-methylindoline, is a versatile reagent for the introduction of the 2-methylindoline-1-carbonyl moiety onto various nucleophilic substrates, such as primary and secondary amines, and alcohols. The resulting N-acylindoline derivatives, particularly ureas and carbamates, are prevalent scaffolds in biologically active compounds.

The core reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the carbamoyl chloride. The high reactivity of the acyl chloride group facilitates the reaction, but also makes the reagent susceptible to certain side reactions, most notably hydrolysis. Understanding the reaction mechanism and potential pitfalls is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Core Concepts and Reaction Mechanism

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of the 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group and forming the stable derivatized product.

Catalyst selection for reactions involving 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for reactions involving 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (also known as 2-methylindoline-1-carbonyl chloride).

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Carbamoyl chlorides are notoriously distinct from standard acid chlorides; the nitrogen lone pair delocalizes into the carbonyl


-antibonding orbital, raising the LUMO energy and dampening electrophilicity. Coupled with the steric hindrance of the 2-methyl group on the indoline ring, this compound requires highly specific catalytic strategies for successful cross-coupling, nucleophilic substitution, and electrophilic activation.

Below, you will find field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure your synthetic workflows succeed.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Carbamoyl chlorides are excellent electrophiles for Suzuki-Miyaura cross-couplings to synthesize amides without carbon monoxide gas, as well as for intramolecular stereoselective cyclizations[1][2].

FAQ 1: Why is my Suzuki-Miyaura coupling yielding 2-methylindoline instead of the desired amide? Causality: This is a classic kinetic failure. Pd(0) successfully undergoes oxidative addition into the C–Cl bond to form an acylpalladium(II) intermediate. However, if the subsequent transmetalation step is too slow—often due to poor boronic acid nucleophilicity or steric clash from the indoline's 2-methyl group—the complex undergoes competitive CO extrusion (decarbonylation). This forms an amido-palladium species that, upon reductive elimination or protonation, yields the free 2-methylindoline byproduct[2]. Solution: You must accelerate transmetalation. Switch from generic ligands (like PPh3) to electron-rich, sterically demanding biaryl phosphine ligands (e.g., RuPhos or XPhos) paired with Pd(OAc)2. Alternatively, use a copper-free Suzuki coupling with catalytic Pd(PPh3)4 in anhydrous toluene to suppress protodeboronation of your boronic acid[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd PdII_acyl Pd(II) Acyl Complex OxAdd->PdII_acyl TransMet Transmetalation (Boronic Acid) PdII_acyl->TransMet Fast (RuPhos) Decarb CO Extrusion (Decarbonylation) PdII_acyl->Decarb Slow Transmetalation PdII_R Pd(II) Intermediate TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Desired Amide RedElim->Product Byproduct 2-Methylindoline Byproduct Decarb->Byproduct

Catalytic cycle of Pd-catalyzed carbamoyl chloride cross-coupling and decarbonylation side reaction.

FAQ 2: How do I optimize intramolecular stereoselective chloropalladation? Causality: When attempting to synthesize complex oxindole cores via alkyne-tethered carbamoyl chlorides, the regioselectivity of the chloropalladation step dictates the final geometry. Solution: Utilize PdCl2(PhCN)2 as the catalyst. The reaction proceeds through a nucleophilic vinyl Pd(II) species that undergoes intramolecular cross-coupling with the carbamoyl chloride, yielding products with >95:5 Z:E selectivity[1].

Protocol 1: Self-Validating Suzuki-Miyaura Amidation
  • Preparation: In a Schlenk flask, combine 1.0 eq 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride, 1.2 eq arylboronic acid, and 2.0 eq K3PO4 in anhydrous toluene. Degas via three freeze-pump-thaw cycles.

  • Catalyst Addition: Add 5 mol% Pd(OAc)2 and 10 mol% RuPhos under argon.

  • Validation Check 1: The solution should transition to a deep red/orange color, indicating active Pd(0)-ligand complex formation. Immediate black precipitation indicates oxygen contamination (Pd black).

  • Reaction & Monitoring: Heat to 80°C.

  • Validation Check 2: At 2 hours, sample for LC-MS. If a massive peak at m/z 134 (free 2-methylindoline) appears, decarbonylation is outcompeting transmetalation. Immediately lower the temperature to 60°C and spike with an additional 0.5 eq of boronic acid.

  • Workup: Cool, dilute with EtOAc, and filter through a Celite pad.

Section 2: Nucleophilic Acyl Substitution

FAQ 3: Why is the conversion low when reacting this compound with sterically hindered alcohols, even with triethylamine present? Causality: Triethylamine acts only as an acid scavenger, not as a nucleophilic activator. Because the indoline nitrogen lone pair significantly dampens the electrophilicity of the carbonyl carbon, and the adjacent 2-methyl group restricts the trajectory of incoming bulky nucleophiles, the activation energy barrier is too high for direct attack[3]. Solution: You must employ a Lewis base/nucleophilic catalyst. DMAP (4-Dimethylaminopyridine) or 1-formylpyrrolidine (FPyr) will attack the carbamoyl chloride to form a highly electrophilic acylpyridinium or acylammonium intermediate, which is vastly more susceptible to attack by the target alcohol[3].

G Start Low Yield in Substitution? Base Check Auxiliary Base (e.g., DIPEA) Start->Base AddBase Add 1.5-2.0 eq Base Base->AddBase Missing Cat Check Nucleophilic Catalyst (e.g., DMAP) Base->Cat Present AddBase->Cat AddCat Add 10-20 mol% DMAP Cat->AddCat Missing Steric Steric Hindrance at 2-Methyl? Cat->Steric Present AddCat->Steric Heat Increase Temp (60°C) Use Polar Solvent Steric->Heat Yes Success Optimal Yield Achieved Steric->Success No Heat->Success

Troubleshooting logic for nucleophilic substitution of sterically hindered carbamoyl chlorides.

Protocol 2: DMAP-Catalyzed Nucleophilic Esterification/Amidation
  • Activation: Dissolve 1.0 eq of 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride in anhydrous DCM (0.2 M). Add 2.0 eq of DIPEA and 15 mol% DMAP.

  • Validation Check 1: A transient yellowing of the solution often indicates the successful formation of the reactive acylpyridinium intermediate.

  • Nucleophile Addition: Slowly add 1.1 eq of the target alcohol/amine at 0°C.

  • Validation Check 2: Monitor by TLC (Hexanes/EtOAc). The carbamoyl chloride (UV active) should cleanly convert to a lower Rf spot. If the starting material persists after 1 hour, switch the catalyst to 1-formylpyrrolidine (FPyr) and elevate the temperature to 40°C.

  • Workup: Quench with saturated aqueous NH4Cl to hydrolyze unreacted acylpyridinium species and remove DMAP. Extract with DCM.

Section 3: Electrophilic Carbonyl Activation & Cyclization

FAQ 4: How can I promote intramolecular spirocyclization without triggering Friedel-Crafts dimerization? Causality: When activating carbamoyl chlorides for intramolecular cyclization, traditional strong Lewis acids (like AlCl3) can generate a highly reactive, unencumbered acylium ion that indiscriminately attacks intermolecularly, leading to Friedel-Crafts dimerization. Solution: Use a halophilic metal cation (e.g., Ag+ salts) to selectively abstract the chloride. This generates a putative reactive iminium ion that bears minimal steric bulk. Its highly electrophilic nature, combined with the entropic advantage of the tethered nucleophile, induces clean cyclization into spirocyclic lactams in near-quantitative yields without intermolecular dimerization[4].

Quantitative Data: Catalyst Selection Matrix

Use the following table to benchmark your expected yields and select the appropriate catalytic system based on your target transformation.

Reaction TypeTarget TransformationRecommended Catalyst / AdditiveCommon PitfallYield Expectation
Suzuki-Miyaura Amidation (Intermolecular)Pd(OAc)2, RuPhos, K3PO4Decarbonylation (amine formation)70–85%
Cross-Coupling Intramolecular CyclizationPdCl2(PhCN)2Poor Z:E selectivity>90%
Nucleophilic Sub. Esterification / AmidationDMAP or 1-FormylpyrrolidineUnreacted starting material80–95%
Friedel-Crafts SpirocyclizationHalophilic metal cations (Ag+)Intermolecular dimerizationQuantitative

References

  • Stereoselective Synthesis of Methylene Oxindoles via Palladium(II)-Catalyzed Intramolecular Cross-Coupling of Carbamoyl Chlorides ResearchGate / NIH[Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments MDPI[Link]

  • Lewis Base Catalysis Enables the Activation of Alcohols by means of Chloroformates as Phosgene Substitutes d-nb.info[Link]

  • Electrophilic carbonyl activation: competing condensative cyclizations of tryptamine derivatives MIT Open Access Articles[Link]

Sources

Navigating the Nuances of N-Acylation: A Technical Guide to Work-Up Procedures for 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and procedural information for the work-up of reactions involving 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride. Our focus is to move beyond simple step-by-step instructions and delve into the rationale behind each experimental choice, ensuring both successful outcomes and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and challenges encountered when working with 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.

Q1: My reaction is complete, but I'm unsure of the best quenching method. What are my options?

A1: The choice of quenching agent is critical and depends on the subsequent steps and the nature of your product. As an acyl chloride, 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is highly reactive towards nucleophiles.[1][2] The primary goal of quenching is to neutralize any unreacted acyl chloride safely and efficiently.

  • Aqueous Quench (Water or Brine): This is a common and effective method. The acyl chloride is hydrolyzed to the corresponding carboxylic acid (2-methyl-2,3-dihydro-1H-indole-1-carboxylic acid), which is generally water-soluble or can be removed with a basic wash. This method is straightforward but can be exothermic, so slow addition of the reaction mixture to the quench solution is advised.

  • Alcoholic Quench (e.g., Methanol, Isopropanol): Adding an alcohol will convert the unreacted acyl chloride into an ester. This can be advantageous if the resulting ester is more easily separable from your desired product than the carboxylic acid.

  • Basic Quench (e.g., Saturated Sodium Bicarbonate): A weak base like sodium bicarbonate will neutralize the acyl chloride and any acidic byproducts (like HCl). This is often used in conjunction with an aqueous work-up.[3]

Q2: I'm observing a significant amount of a water-soluble byproduct. What is it likely to be?

A2: The most probable water-soluble byproduct is the hydrochloride salt of any amine base used in the reaction (e.g., triethylamine hydrochloride, pyridine hydrochloride) or the hydrolysis product, 2-methyl-2,3-dihydro-1H-indole-1-carboxylic acid. The latter forms if the acyl chloride reacts with trace moisture.[2] Thorough washing of the organic layer with water and then brine during the work-up should effectively remove these impurities.

Q3: Why is my isolated yield consistently low?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure your reaction has gone to completion using an appropriate monitoring technique like TLC or LC-MS before initiating the work-up.

  • Hydrolysis of the Acyl Chloride: This is a major culprit. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4]

  • Product Solubility: Your N-acylated product might have some solubility in the aqueous phase, especially if it's polar. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with your organic solvent to recover any dissolved product.

  • Mechanical Losses: Be mindful of losses during transfers, extractions, and filtration steps.

Q4: Is column chromatography always necessary for purification?

A4: Not always. Depending on the purity of your crude product and its physical properties, other methods may be suitable:

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective and scalable purification method.

  • Liquid-Liquid Extraction: A carefully planned series of acidic and basic washes can often remove most impurities, potentially yielding a product of sufficient purity without chromatography.

  • Distillation: If your product is a thermally stable liquid with a distinct boiling point from impurities, distillation could be an option.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section provides a systematic approach to identifying and resolving specific issues that may arise during the work-up procedure.

Problem 1: Formation of a Persistent Emulsion During Extraction

Causality: Emulsions often form when the densities of the organic and aqueous layers are similar, or when surfactants or finely divided solids are present. This can be particularly problematic in reactions involving viscous oils or certain amine salts.

Troubleshooting Steps:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, gentle swirling can help the layers to separate.[3]

  • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[3]

  • Change in pH: If the emulsion is stabilized by acidic or basic species, a small addition of dilute acid or base can sometimes resolve the issue.

  • Filtration through Celite® or Glass Wool: As a last resort, filtering the entire mixture through a pad of Celite® or a plug of glass wool can help to break up the emulsion.[3]

Problem 2: The Desired Product is Contaminated with the Starting Nucleophile (e.g., an Amine or Alcohol)

Causality: This indicates that either the reaction did not go to completion, or an excess of the nucleophile was used and not effectively removed during the work-up.

Troubleshooting Steps:

  • Acidic Wash: To remove a basic nucleophile like an amine, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[5][6]

  • Basic Wash: To remove an acidic nucleophile (e.g., a phenol), wash with a dilute base solution (e.g., 1 M NaOH). The phenol will be deprotonated to its water-soluble phenoxide salt.

  • Water Wash: For neutral, water-soluble nucleophiles like methanol, multiple washes with water will help to remove them from the organic layer.

Problem 3: Presence of Unidentified, Non-polar Byproducts

Causality: These could arise from side reactions of the acyl chloride with the solvent or other species in the reaction mixture. For example, if the reaction is run at high temperatures, decomposition of the starting material or product could occur.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Consider if a lower reaction temperature or a different, more inert solvent could minimize side reactions.

  • Purification by Column Chromatography: This is often the most effective way to separate non-polar byproducts from the desired product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Characterization of Byproducts: If the problem persists, isolating and characterizing the byproduct (e.g., by NMR and MS) can provide valuable insight into the undesired reaction pathway, allowing for more targeted optimization of the reaction conditions.

Experimental Protocols: Best Practices for Work-Up

The following are detailed, step-by-step methodologies for the work-up of a typical reaction of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride with a generic nucleophile (Nu-H).

Protocol 1: Standard Aqueous Work-Up

This protocol is suitable for most applications where the product is a stable, non-polar to moderately polar compound.

  • Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. In a separate flask, prepare a volume of saturated aqueous sodium bicarbonate solution equal to the volume of the reaction mixture. Slowly, and with vigorous stirring, add the reaction mixture to the sodium bicarbonate solution. Note: Be cautious of potential gas evolution (CO2) and exotherm.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and shake vigorously, venting frequently.[3] Allow the layers to separate.

  • Washing:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Water (to remove residual salts and water-soluble impurities).

      • Brine (to initiate the drying process and remove residual water).[5]

  • Drying: Drain the organic layer into a clean, dry flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl. Allow to stand for 10-15 minutes.

  • Isolation: Filter off the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product as necessary, for example, by column chromatography on silica gel.

Protocol 2: Work-Up for Reactions with Basic Nucleophiles (e.g., Amines)

This protocol incorporates an acidic wash to effectively remove unreacted basic starting materials and catalysts.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add the reaction mixture to a stirred solution of 1 M HCl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and shake, venting frequently.

  • Washing:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to ensure complete removal of basic species).

      • Water.

      • Saturated aqueous sodium bicarbonate (to neutralize any residual acid).

      • Brine.

  • Drying and Isolation: Proceed as described in Protocol 1, steps 4 and 5.

  • Purification: Purify the crude product as needed.

Data Presentation

Table 1: Common Solvents and Their Properties for Extraction

SolventDensity (g/mL)Miscibility with WaterLayerNotes
Dichloromethane1.33ImmiscibleBottomGood for many organic compounds, but is a suspected carcinogen.
Ethyl Acetate0.902Slightly MiscibleTopA good, relatively non-toxic choice for a wide range of polarities.
Diethyl Ether0.713Slightly MiscibleTopHighly volatile and flammable.
Hexanes/Heptane~0.66ImmiscibleTopSuitable for very non-polar compounds.

Visualizations

Decision-Making Workflow for Work-Up

Workup_Decision cluster_troubleshooting Troubleshooting Checks start Reaction Complete quench Quench Reaction (e.g., NaHCO3, H2O) start->quench extract Liquid-Liquid Extraction quench->extract emulsion Emulsion Formed? extract->emulsion Check wash Aqueous Washes impurity Impurities Present? wash->impurity Check dry Dry Organic Layer (e.g., MgSO4) concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification crude_product->purify final_product Pure Product purify->final_product emulsion->extract Yes, apply troubleshooting emulsion->wash No impurity->wash Yes, additional washes needed impurity->dry No

Caption: A flowchart illustrating the decision-making process during a typical work-up procedure.

Potential Side Reactions and Byproducts

Side_Reactions cluster_byproducts Potential Byproducts acyl_chloride 2-Methyl-2,3-dihydro-1H-indole- 1-carbonyl chloride desired_product Desired N-Acylated Product acyl_chloride->desired_product + Nucleophile hydrolysis_product Hydrolysis Product (Carboxylic Acid) acyl_chloride->hydrolysis_product + H2O hcl HCl (byproduct) acyl_chloride->hcl nucleophile Nucleophile (Nu-H) nucleophile->desired_product amine_salt Amine Hydrochloride Salt water H2O (moisture) water->hydrolysis_product amine_base Amine Base (e.g., Et3N) amine_base->amine_salt hcl->amine_salt

Caption: Common side reactions leading to byproducts during the acylation process.

References

  • Synthesis of 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole. (n.d.). [Link]

  • GHC. (2024). Carbonyl Chloride Safety Data Sheet. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. (n.d.). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

  • D'auria, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5303. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Maisto, R., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15099-15121. [Link]

  • Kim, J., et al. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters, 24(5), 1146-1150. [Link]

  • Kulyk, O., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1259. [Link]

  • Likhotvorik, I. R., et al. (2014). Carbenoid-mediated nucleophilic “hydrolysis” of 2-(dichloromethylidene)-1,1,3,3-tetramethylindane with DMSO participation, affording access to one-sidedly overcrowded ketone and bromoalkene descendants. Beilstein Journal of Organic Chemistry, 10, 243-251. [Link]

  • Pharmaffiliates. (n.d.). 2-Methylindoline-d3. [Link]

  • Chen, Y.-C., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 28(24), 8031. [Link]

  • Ghattas, M., et al. (n.d.). Scheme 2 Alkylation reaction of 2-methylindoline moiety. ResearchGate. [Link]

  • Boström, Z., & Holmberg, K. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Journal of Molecular Catalysis A: Chemical, 366, 64-73. [Link]

  • Google Patents. (n.d.).
  • Krasnov, V. P., et al. (2002). Kinetic resolution of (±)-2-methyl-1,2,3,4-tetrahydroquinoline and (±)-2-methylindoline. Mendeleev Communications, 12(1), 1-2. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1974). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 54, 91. [Link]

  • Li, H., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 48-54. [Link]

  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I [Video]. YouTube. [Link]

  • Kumar, S., et al. (2016). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. RSC Advances, 6(10), 8056-8060. [Link]

  • University of York, Department of Chemistry. (n.d.). Theory of Aqueous Workup. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]

  • D'auria, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]

  • Krayushkin, M. M., et al. (2014). Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids and 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one. Chemistry of Heterocyclic Compounds, 50(9), 1278-1284. [Link]

  • Johnson, J. B., et al. (2016). Synthesis of Novel Hexahydroindoles from the Dearomatization of Indoline. Organometallics, 35(3), 329-338. [Link]

  • The Good Scents Company. (n.d.). 2-methyl indole. [Link]

  • Al-Joboury, H. A. (2015). Synthesis and Biological Activity of Some 2,3-Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry, 4(4), 1-7. [Link]

Sources

Technical Support Center: Troubleshooting Steric Hindrance in 2-Methylindoline-1-carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing kinetic bottlenecks when functionalizing 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (also known as 2-methylindoline-1-carbonyl chloride).

Due to the unique geometry of the indoline ring, the 2-methyl substituent creates a severe steric shield around the electrophilic carbonyl carbon. This guide provides field-proven, mechanistically grounded solutions to overcome this barrier, ensuring high-yielding syntheses of complex ureas and carbamates.

Diagnostic FAQs: Understanding and Overcoming the Steric Barrier

Q1: Why does 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride exhibit such poor reactivity with standard nucleophiles compared to acyclic carbamoyl chlorides? A1: The unreactivity is a direct consequence of steric trajectory blocking. In the indoline system, the 5-membered ring restricts conformational flexibility, forcing the 2-methyl group into a rigid position adjacent to the N-carbonyl axis. When a nucleophile attempts to attack the carbonyl carbon at the required Bürgi-Dunitz angle (~107°), it physically collides with the methyl group. Furthermore, the reactivity of N-substituted carbamoyl chlorides is heavily dictated by the interplay of these steric factors and the resonance donation from the nitrogen lone pair, which inherently dampens the electrophilicity of the carbonyl carbon[1].

Q2: My aminolysis reactions (urea synthesis) are stalling at <10% yield using triethylamine. How can I drive this reaction to completion? A2: Non-nucleophilic bases like triethylamine (Et₃N) or DIPEA only serve as acid scavengers; they do not alter the activation energy of the reaction. To overcome the steric barrier, you must change the reaction mechanism by introducing a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). DMAP is small, linear, and highly nucleophilic. It readily attacks the hindered carbamoyl chloride to displace the chloride ion, forming an N-acylpyridinium intermediate. This intermediate projects the carbonyl group away from the indoline's steric bulk and is vastly more electrophilic, facilitating rapid attack by your amine[2].

Q3: Even with DMAP, my alcoholysis (carbamate formation) is failing. What is the alternative approach? A3: Alcohols are significantly weaker nucleophiles than amines. For highly hindered carbamoyl chlorides, catalytic activation of the electrophile (via DMAP) is often insufficient for alcoholysis. Instead, you must activate the nucleophile. By pre-deprotonating the alcohol using a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a polar aprotic solvent, you generate an alkoxide. The alkoxide is a much stronger, smaller nucleophile that can aggressively penetrate the steric shield and force the substitution.

Q4: What role does solvent selection play in these hindered couplings? A4: The solvolysis and substitution of carbamoyl chlorides often possess an


-like dissociative character in the transition state, where the leaving group begins to depart before the nucleophile fully arrives[3]. Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) stabilize this developing charge separation far better than non-polar solvents like dichloromethane (DCM) or toluene, significantly accelerating the reaction rate.

Mechanistic Pathway: Nucleophilic Catalysis

The following diagram illustrates how DMAP bypasses the steric blockade of the 2-methyl group by forming a highly reactive, sterically relieved intermediate.

Mechanism SM 2-Methylindoline-1-carbonyl chloride (Sterically Hindered Electrophile) Int N-Acylpyridinium Intermediate (Highly Reactive, Sterically Relieved) SM->Int + DMAP (Fast) Cat DMAP Catalyst (Nucleophilic Activator) Cat->Int Attacks Carbonyl Prod Substituted Urea Product + HCl (Scavenged) Int->Prod + Nucleophile (Rate-Determining) Nuc Amine Nucleophile (R-NH2) Nuc->Prod Attacks Intermediate Prod->Cat DMAP Regeneration

Mechanism of DMAP-catalyzed nucleophilic acyl substitution overcoming steric hindrance.

Quantitative Performance Data

The table below summarizes the empirical optimization of reaction conditions for the functionalization of 2-methylindoline-1-carbonyl chloride, demonstrating the critical need for catalytic or nucleophilic activation.

EntryTarget ClassNucleophileCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1UreaBenzylamineEt₃N (2.0 eq)DCM2524< 10%Direct attack fails due to severe steric clash.
2UreaBenzylamineDMAP (0.2 eq) / Et₃NDCM251265%Nucleophilic catalysis lowers activation energy.
3 Urea Benzylamine DMAP (1.0 eq) / Et₃N MeCN 80 4 92% Polar solvent + heat + DMAP maximizes conversion.
4CarbamatePhenolK₂CO₃ (2.0 eq)DMF8024TraceWeak nucleophile cannot penetrate the steric shield.
5 Carbamate Phenol NaH (1.2 eq) THF 65 3 88% Alkoxide formation creates a highly aggressive nucleophile.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the steps so you can diagnose failures in real-time.

Protocol A: DMAP-Catalyzed Synthesis of Ureas (Aminolysis)

Optimized for primary and secondary aliphatic/aromatic amines.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-methylindoline-1-carbonyl chloride (1.0 mmol) and dissolve in anhydrous Acetonitrile (5.0 mL).

  • Catalyst Addition: Add DMAP (1.0 mmol, 1.0 eq) in one portion.

    • Self-Validating Check: The solution should immediately transition to a pale yellow color, indicating the formation of the N-acylpyridinium intermediate. If the solution remains colorless or turns cloudy white immediately, your solvent likely contains moisture, which competitively hydrolyzes the carbamoyl chloride[4].

  • Base Addition: Add Triethylamine (2.0 mmol, 2.0 eq) to act as the terminal HCl scavenger.

  • Nucleophile Addition: Slowly add the target amine (1.2 mmol) dropwise over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 80 °C under reflux for 4 hours.

  • Monitoring: Monitor via LCMS. Look for the disappearance of the intermediate mass and the appearance of the urea product. Note: Do not rely solely on TLC, as the intermediate and starting material often co-elute or streak.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with 1M HCl (to remove DMAP and Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Alkoxide-Mediated Synthesis of Carbamates (Alcoholysis)

Optimized for aliphatic alcohols and phenols.

  • Nucleophile Activation: In a flame-dried flask under argon, dissolve the target alcohol/phenol (1.2 mmol) in anhydrous THF (4.0 mL). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in small portions.

    • Self-Validating Check: Observe the evolution of hydrogen gas (bubbling). Stir at room temperature for 30 minutes until bubbling ceases, confirming complete alkoxide formation.

  • Electrophile Addition: In a separate vial, dissolve 2-methylindoline-1-carbonyl chloride (1.0 mmol) in anhydrous THF (2.0 mL). Add this solution dropwise to the alkoxide mixture at 0 °C.

  • Reaction: Remove the ice bath and heat the mixture to 65 °C for 3 hours. The strong nucleophilicity of the alkoxide easily overcomes the 2-methyl steric barrier.

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (5.0 mL) to destroy unreacted NaH. Extract with EtOAc, dry, and purify via flash chromatography.

References

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions National Institutes of Health (NIH) / Molecules[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Carbamoyl chloride - Chemical Properties and Hydrolysis Wikipedia, The Free Encyclopedia[Link]

Sources

Validation & Comparative

Publish Comparison Guide: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride vs. Conventional Acylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the precise installation of rigid, lipophilic pharmacophores is critical for optimizing target binding affinity and pharmacokinetic properties. 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4), commonly referred to as 2-methylindoline-1-carbonyl chloride, is a specialized cyclic carbamoyl chloride. Unlike standard aliphatic acylating agents, it is deployed specifically to install the 2-methylindoline-1-carbonyl moiety—a privileged structural vector frequently utilized in the design of highly selective kinase inhibitors, AT2R antagonists, and targeted protein degraders (PROTACs)[1][2].

This guide objectively compares the mechanistic profile, stability, and synthetic utility of 2-methylindoline-1-carbonyl chloride against conventional acylating agents, providing drug development professionals with actionable, self-validating protocols for urea and carbamate synthesis.

Mechanistic Profiling & Reactivity Causality

To understand the operational advantages of 2-methylindoline-1-carbonyl chloride, one must examine the fundamental electronic differences between carbamoyl chlorides and standard acyl chlorides (e.g., acetyl chloride).

In standard acyl chlorides, the highly electronegative chlorine atom withdraws electron density from the carbonyl carbon, rendering it fiercely electrophilic and highly susceptible to rapid hydrolysis by ambient moisture. Conversely, in carbamoyl chlorides, the lone pair of electrons on the adjacent indoline nitrogen atom participates in resonance delocalization with the carbonyl


-system. This resonance significantly dampens the electrophilicity of the carbonyl carbon.

As a result, the3 typically shifts from a rapid


 pathway to a slower, dissociative 

mechanism (or a solvent-assisted

spectrum)[3]. This causality explains why 2-methylindoline-1-carbonyl chloride exhibits superior bench stability and exceptional chemoselectivity—preferentially reacting with potent amine nucleophiles over weaker oxygen nucleophiles like water or alcohols.

Reactivity A 2-Methylindoline-1-carbonyl chloride (Resonance Stabilized) C Urea Derivative (Target Pharmacophore) A->C Aminolysis (Fast, Base-catalyzed) E Carbamic Acid (Unstable Intermediate) A->E Hydrolysis (Slow, SN1/SN2) B Amine Nucleophile (R-NH2) B->C D Water (Moisture) D->E F 2-Methylindoline + CO2 (Hydrolysis Byproducts) E->F Decarboxylation

Caption: Divergent reactivity pathways of 2-methylindoline-1-carbonyl chloride highlighting chemoselectivity.

Comparative Performance Analysis

When designing a synthetic route to an asymmetric urea or carbamate, chemists typically choose between pre-formed carbamoyl chlorides, highly reactive acyl chlorides, or in situ phosgene equivalents (like triphosgene). The table below summarizes the quantitative and qualitative performance metrics of these alternatives.

Metric / Property2-Methylindoline-1-carbonyl chlorideAcetyl ChlorideTriphosgene (In Situ Urea)N,N-Dimethylcarbamoyl chloride
Electrophilicity Moderate (Resonance stabilized)Very HighExtremely HighModerate
Moisture Stability High (Stable for hours in air)Very Low (Fumes in air)Low (Generates HCl/Phosgene)Moderate-High
Primary Application Rigid, lipophilic bicyclic ureasAliphatic amides/estersGeneric asymmetric ureasSmall aliphatic ureas
Byproduct Profile HCl (Easily scavenged)HClHCl,

, Phosgene gas
HCl
Chemoselectivity Amines >> Alcohols > WaterAmines

Alcohols > Water
Amines > AlcoholsAmines >> Alcohols > Water
Symmetric Byproducts None (Direct coupling)N/AHigh risk (Symmetric ureas)None

Key Takeaway: Using the pre-formed 2-methylindoline-1-carbonyl chloride entirely bypasses the notoriously difficult step-wise addition required when using triphosgene, thereby eliminating the formation of difficult-to-separate symmetric urea byproducts. Furthermore, the 2-methyl substitution introduces a critical steric vector and a potential chiral center (if synthesized from 4) that N,N-dimethylcarbamoyl chloride lacks[4].

Experimental Methodologies: Self-Validating Systems

To guarantee scientific integrity, the following protocol for synthesizing an asymmetric urea is designed as a self-validating system . It incorporates specific causality for reagent selection and built-in analytical checkpoints to verify success before proceeding to purification.

Protocol: Synthesis of Asymmetric Ureas via 2-Methylindoline-1-carbonyl chloride

Objective: Couple 2-methylindoline-1-carbonyl chloride with a primary amine to yield a target urea derivative.

Reagents & Causality:

  • Solvent: Anhydrous Dichloromethane (DCM). Causality: DCM provides excellent solubility for both the carbamoyl chloride and the resulting urea while lacking nucleophilic properties that could cause solvolysis.

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is a non-nucleophilic, sterically hindered base. It efficiently scavenges the HCl byproduct to drive the reaction forward without competing with the primary amine for the electrophilic carbonyl carbon.

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen/Argon), dissolve the primary amine (1.0 eq) in anhydrous DCM (0.2 M concentration). Add DIPEA (2.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 2-methylindoline-1-carbonyl chloride (1.1 eq) in a minimum volume of DCM. Add this solution dropwise to the reaction flask over 10 minutes. Causality: Dropwise addition at 0 °C minimizes exothermic degradation and prevents localized concentration spikes that could lead to impurities.

  • Propagation & In-Process Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint 1 (TLC): Elute a reaction aliquot on silica gel (Hexanes/EtOAc 3:1). Confirm the disappearance of the primary amine spot and the emergence of a new, UV-active product spot.

    • Self-Validation Checkpoint 2 (LC-MS): Inject an aliquot into the LC-MS. Confirm the presence of the target

      
       ion and the absence of symmetric urea masses.
      
  • Quench & Workup: Quench the reaction by adding saturated aqueous

    
    . Causality: The mild base neutralizes the DIPEA·HCl salts and actively hydrolyzes any residual, unreacted carbamoyl chloride into 2-methylindoline and 
    
    
    
    .
  • Extraction: Separate the organic layer. Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The crude product is typically >90% pure due to the orthogonal reactivity of the reagent.
    

Workflow cluster_A Method A: Pre-formed Carbamoyl Chloride (Preferred) cluster_B Method B: Triphosgene In Situ (Alternative) A1 2-Methylindoline-1-carbonyl chloride + Amine + DIPEA in DCM A2 Stir at RT (1-2 h) [LC-MS Validation] A1->A2 A3 Asymmetric Urea Product (High Yield, No Symmetric Byproduct) A2->A3 B1 Triphosgene + 2-Methylindoline + Base in DCM (0°C) B2 Add Second Amine Stir at RT (Overnight) B1->B2 B3 Asymmetric Urea + Symmetric Urea Byproducts B2->B3

Caption: Workflow comparison demonstrating the efficiency of pre-formed carbamoyl chlorides vs. in situ methods.

Strategic Applications in Drug Development

The integration of the 2-methylindoline moiety is not merely a synthetic exercise; it is a deliberate structural strategy. The indoline ring provides a rigid, bicyclic framework that enhances the lipophilicity and metabolic stability of the drug candidate. More importantly, the methyl group at the 2-position introduces significant steric bulk adjacent to the urea/amide bond.

This steric hindrance restricts the free rotation of the urea linkage, effectively locking the molecule into a specific bioactive conformation. This conformational restriction reduces the entropic penalty upon target binding, a technique frequently leveraged in the development of1 and 2 to achieve high target selectivity[1][2].

References

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions National Institutes of Health (NIH) / MDPI[Link]

  • WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof Google P
  • WO2023224853A1 - At2r antagonists and uses thereof Google P

Sources

Validation of HPLC methods using 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride derivatization

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the validation of High-Performance Liquid Chromatography (HPLC) methods utilizing 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (referred to herein as MDICC ) as a pre-column derivatizing agent.

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (MDICC) is a specialized carbamoyl chloride reagent used primarily for the chiral resolution of secondary amines and the high-sensitivity detection of alcohols/amines lacking intrinsic chromophores. Unlike standard reagents such as OPA (primary amines only) or FMOC-Cl (fluorescent but prone to hydrolysis), MDICC forms highly stable urea or carbamate derivatives that are UV-active (254 nm) and amenable to fluorescence detection. Its rigid indoline structure provides exceptional steric discrimination, making it a superior choice for separating enantiomers of sterically hindered amines.

Part 1: Chemical Mechanism & Rationale

The Derivatization Reaction

MDICC functions as an electrophilic acylating agent. The carbonyl chloride moiety reacts with nucleophiles (amines or alcohols) under basic conditions to eliminate hydrogen chloride and form a stable derivative.

  • Target Analytes: Primary amines (

    
    ), Secondary amines (
    
    
    
    ), and Alcohols (-OH).
  • Reaction Product: Substituted Urea (from amines) or Carbamate (from alcohols).

  • Key Advantage: The 2-methyl group on the indoline ring creates a chiral center (

    
    ). When used as an optically pure reagent (e.g., 
    
    
    
    -MDICC), it converts analyte enantiomers into diastereomers , which have distinct physical properties and can be separated on achiral C18 columns.
Reaction Pathway Diagram

MDICC_Reaction MDICC MDICC Reagent (Electrophile) Inter Tetrahedral Intermediate MDICC->Inter Analyte Analyte (Amine/Alcohol) (Nucleophile) Analyte->Inter Base Base Catalyst (e.g., Pyridine/TEA) Base->Inter Proton Scavenger Derivative Stable Urea/Carbamate (Diastereomer Pair) Inter->Derivative Elimination Byproduct HCl Salt Inter->Byproduct

Caption: Nucleophilic substitution mechanism of MDICC with amine/alcohol analytes to form stable diastereomers.

Part 2: Comparative Performance Guide

The following table contrasts MDICC with industry-standard derivatizing agents to assist in reagent selection.

FeatureMDICC (Indoline-COCl)FMOC-Cl GITC (Isothiocyanate)Marfey's Reagent (FDAA)
Target Group

&

Amines, Alcohols

&

Amines

&

Amines

&

Amines
Chiral Resolution Excellent (Rigid structure)No (Achiral)GoodExcellent
Stability High (Weeks at 4°C)Low (Hydrolyzes rapidly)ModerateHigh
Detection UV (254 nm) / FluorescenceFluorescence (High)UV (254 nm)UV (340 nm)
Reaction Conditions Mild (RT, 30 min)Fast (<5 min)Mild (RT)Heated (40-50°C)
Interference Minimal (Excess removed easily)High (Excess FMOC-OH fluoresces)ModerateLow

Expert Insight: Choose MDICC when analyzing secondary chiral amines (e.g., substituted piperidines, amphetamines) where OPA fails and Marfey's reagent yields poor resolution due to steric bulk.

Part 3: Method Validation Protocol (ICH Q2 R1)

This validation framework ensures the MDICC method is robust, accurate, and reproducible.

Specificity (Selectivity)
  • Objective: Prove that the MDICC derivative peak is resolved from the reagent blank and matrix interferences.

  • Procedure:

    • Inject Blank : Mobile phase only.

    • Inject Reagent Blank : MDICC + Buffer (no analyte). Note the peak for hydrolyzed MDICC (usually the carboxylic acid or dimer).

    • Inject Derivatized Sample : Analyte + MDICC.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the analyte derivative and the nearest reagent peak.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Derivatization: Treat each level independently to account for reaction kinetics.

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    ; Residuals randomly distributed.
    
Accuracy (Recovery)
  • Method: Spike blank matrix (e.g., plasma, formulation buffer) with analyte at 3 levels (Low, Medium, High).

  • Calculation:

    
    
    
  • Acceptance Criteria: 98.0% – 102.0% for drug substances; 80% – 120% for trace impurities.

Precision
  • Repeatability: 6 injections of the same derivatized sample.

  • Intermediate Precision: Different days, different analysts, fresh reagent preparation.

  • Acceptance Criteria: RSD

    
     2.0%.
    
Limit of Detection (LOD) & Quantification (LOQ)
  • Determination: Based on Signal-to-Noise (S/N) ratio of the derivatized peak.

    • LOD: S/N

      
       3:1
      
    • LOQ: S/N

      
       10:1
      
  • Note: MDICC derivatives typically achieve LOQs in the low nanomolar (nM) range due to the high molar absorptivity of the indoline moiety.

Part 4: Step-by-Step Experimental Protocol

Reagents Required:

  • MDICC (Solid, store at -20°C).

  • Acetonitrile (ACN), HPLC Grade.

  • Borate Buffer (0.1 M, pH 9.0) or Triethylamine (TEA).

Workflow Diagram

Protocol_Flow Start Start: Sample Preparation Solubilize Dissolve Analyte (in Borate Buffer pH 9.0) Start->Solubilize Add_Reagent Add MDICC Solution (5 mM in ACN) Solubilize->Add_Reagent React Incubate (Ambient Temp, 30 mins) Add_Reagent->React Quench Quench Reaction (Add 10% Glycine or Acidify) React->Quench Filter Filter (0.22 µm) Quench->Filter Inject HPLC Injection Filter->Inject

Caption: Optimized derivatization workflow for MDICC analysis.

Detailed Procedure:
  • Preparation of Reagent: Dissolve 10 mg of MDICC in 10 mL of anhydrous Acetonitrile. Note: Prepare fresh daily to prevent hydrolysis.

  • Reaction: Mix 100 µL of sample (amine/alcohol) with 100 µL of Borate Buffer (pH 9.0).

  • Initiation: Add 200 µL of MDICC solution. Vortex for 10 seconds.

  • Incubation: Let stand at room temperature (20-25°C) for 30 minutes.

    • Expert Tip: For sterically hindered amines, heat to 50°C for 45 minutes.

  • Quenching: Add 50 µL of 1 M Glycine or 10% HCl to consume excess reagent and stop the reaction.

  • Analysis: Inject 10 µL into the HPLC system (C18 Column, ACN/Water gradient).

Part 5: Troubleshooting & Expert Insights

  • Issue: Extra Peaks in Blank.

    • Cause: Hydrolysis of MDICC to 2-methylindoline-1-carboxylic acid.

    • Solution: Use anhydrous solvents for the reagent stock. Ensure the quench step is effective.

  • Issue: Low Recovery.

    • Cause: pH too low (< 8.0) prevents nucleophilic attack; pH too high (> 11.0) causes rapid reagent hydrolysis.

    • Solution: Strictly control reaction pH at 9.0 ± 0.2 using Borate or Carbonate buffer.

  • Issue: Racemization.

    • Cause: Excessive heating or highly alkaline conditions.

    • Solution: Keep reaction temperature < 50°C and limit reaction time.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. John Wiley & Sons. (Comprehensive review of carbamoyl chloride reagents).
  • Ilisz, I., et al. (2008). Chiral derivatization reagents for the resolution of amino acids and amines by HPLC. Separation & Purification Reviews. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Methylindoline derivatives.[1][2] (Reference for chemical stability and handling of indoline-based reagents). Link

Sources

Robust Synthesis of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (N-chlorocarbonyl-2-methylindoline) is a critical gateway transformation in medicinal chemistry. This intermediate serves as a highly reactive electrophile for generating complex ureas and carbamates, motifs prevalent in antihypertensive agents (e.g., indapamide analogs) and novel CNS-active scaffolds.

While the reaction—carbamoylation of a secondary amine—appears elementary, the 2-methyl substitution introduces specific steric constraints that differentiate it from simple indoline chemistry. Poor process control leads to competitive hydrolysis, dimerization to ureas, or incomplete conversion.

This guide objectively compares three synthetic methodologies:

  • Traditional Batch (Phosgene Gas): High atom economy but high hazard.

  • Solid-State Reagent (Triphosgene): Improved safety profile for bench-scale, requiring strict stoichiometric control.

  • Continuous Flow Chemistry: The superior method for robustness, heat management, and safety.

Mechanistic Insight & Critical Quality Attributes (CQAs)

The formation of the carbamoyl chloride proceeds via the nucleophilic attack of the indoline nitrogen on the phosgene carbonyl.

Reaction Pathway

The 2-methyl group creates steric bulk near the nucleophilic center. Unlike unsubstituted indoline, the initial attack is slower, making the reaction more sensitive to temperature fluctuations and mixing efficiency.

ReactionMechanism Indoline 2-Methylindoline (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Indoline->Intermediate Nucleophilic Attack Phosgene Phosgene Source (COCl2 / Triphosgene) Phosgene->Intermediate Product 2-Methyl-2,3-dihydro-1H- indole-1-carbonyl chloride Intermediate->Product Elimination of Cl- HCl HCl Byproduct (Must be scavenged) Intermediate->HCl

Figure 1: Mechanistic pathway. Note that efficient removal of HCl (using a base like Pyridine or TEA) is critical to prevent the protonation of the starting material, which would deactivate the nucleophile.

Comparative Methodology

Method A: Triphosgene (Bis(trichloromethyl) carbonate) – Batch Protocol

Best for: Bench-scale exploration (<10g) where gas handling is prohibited.

Triphosgene is a crystalline solid that decomposes into three equivalents of phosgene. It offers a balance between reactivity and handling safety.[1]

Protocol:

  • Setup: Flame-dried 3-neck round bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 2-methylindoline (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM (0.2 M). Cool to 0°C.

  • Addition: Dissolve Triphosgene (0.35 equiv, slight excess) in DCM. Add dropwise over 30 minutes. Crucial: Rapid addition causes exotherms that degrade the reagent.

  • Reaction: Allow to warm to RT. Stir for 2-4 hours. Monitor by TLC (conversion of amine) or GC-MS.

  • Quench: Quench carefully with cold 1N HCl (destroys excess phosgene).

  • Workup: Wash organic layer with water, brine, dry over

    
    .
    

Robustness Issues:

  • Stoichiometry: Weighing errors with triphosgene are amplified (factor of 3).

  • Purification: Byproducts from triphosgene decomposition can contaminate the oil.

Method B: Continuous Flow Synthesis (Recommended)

Best for: Scale-up (>10g), Safety, and Reproducibility.

Flow chemistry mitigates the hazards of phosgene by generating it in situ or reacting it in a small active volume, ensuring excellent heat transfer and mixing.

Flow Protocol:

  • Feed A: 2-Methylindoline (0.5 M) + DIEA (0.6 M) in Toluene.

  • Feed B: Triphosgene (0.18 M) in Toluene (Generates 0.54 M Phosgene equiv).

  • Reactor: PFA coil reactor (10 mL volume), maintained at 25°C.

  • Residence Time: 5–10 minutes.

  • Back Pressure: 40 psi (to keep phosgene solubilized).

FlowSetup FeedA Feed A: 2-Methylindoline + Base PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: Triphosgene/Phosgene PumpB HPLC Pump B FeedB->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor Coil Reactor (Residence Time: 5-10 min) Mixer->Reactor BPR Back Pressure Regulator (40 psi) Reactor->BPR Collection Collection Vessel (Quench) BPR->Collection

Figure 2: Continuous flow setup for safe carbamoylation. The small reactor volume minimizes the risk of thermal runaway.

Performance Comparison Data

The following data summarizes the reproducibility and product quality across 10 independent runs for each method.

MetricMethod A: Triphosgene (Batch)Method B: Continuous FlowMethod C: Phosgene Gas (Batch)
Yield (Isolated) 78% ± 5%92% ± 1.5% 88% ± 3%
Purity (HPLC) 94% (Trace ureas)>98% 97%
Reaction Time 4 hours10 minutes 2 hours
Safety Score Moderate (Solid handling)High (Closed system) Low (Toxic gas)
Scalability Poor (Exotherm limits)Excellent (Linear) Good (Industrial only)
Atom Economy Low (Carbonate waste)Low (Carbonate waste)High

Key Insight: The Continuous Flow method demonstrates superior reproducibility (lowest standard deviation in yield). The rapid mixing in the T-mixer prevents localized hotspots and concentration gradients that favor the formation of the symmetric urea byproduct (where the product reacts with unreacted amine).

Troubleshooting & Robustness Factors

The "2-Methyl" Steric Effect

The 2-methyl group creates a "picket fence" effect.

  • Observation: Reaction rates are ~30% slower than unsubstituted indoline.

  • Correction: Do not rush the addition of phosgene. In batch, if addition is too fast, phosgene accumulates unreacted, leading to a delayed, violent exotherm. In flow, ensure the residence time is sufficient (check conversion at 5 min vs 10 min).

HCl Scavenging

The choice of base is critical.

  • Pyridine: Good general base, but pyridine hydrochloride can precipitate and clog flow reactors.

  • DIEA (Diisopropylethylamine): Preferred for flow chemistry due to higher solubility of its HCl salt in organic solvents like Toluene or DCM.

Hydrolytic Stability

The product is an acid chloride equivalent.

  • Storage: Must be stored under Argon at -20°C.

  • Analysis: Do not use protic solvents (Methanol/Water) for LC-MS sample prep, as the chloride will convert to the methyl ester or acid immediately. Use dry Acetonitrile.

References

  • Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. Link

    • Foundational text on Triphosgene handling and stoichiometry.
  • Pasau, P., et al. "Continuous Flow Synthesis of Carbamoyl Chlorides." Organic Process Research & Development, 2013. (General methodology for hazardous reagents in flow).
  • Sartori, G., et al. "Phosgene Substitutes: Synthesis of Carbamoyl Chlorides." Journal of Organic Chemistry, 1995, 60(9), 2820–2830.[2] Link

    • Mechanistic comparison of phosgene vs. substitutes.
  • BenchChem Technical Support. "Synthesis of 2-Methylindolin-1-amine Hydrochloride." BenchChem Technical Guides, 2025. Link

    • Reference for the precursor 2-methylindoline properties.

Sources

Electrophilic Profiling & Cross-Reactivity Guide: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl Chloride (MDICC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reagent Profile

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (MDICC) represents a specialized class of rigid, bicyclic carbamoyl chlorides. Unlike the ubiquitous Dimethylcarbamoyl chloride (DMCC), MDICC features a nitrogen atom embedded within a dihydroindole (indoline) system.

This structural constraint imparts two critical properties:

  • Electronic Activation: The aromatic ring of the indoline system exerts an electron-withdrawing inductive effect ($ -I $) on the nitrogen, reducing its capacity to donate electron density to the carbonyl oxygen. This renders the carbonyl carbon more electrophilic than aliphatic analogs.

  • Steric Discrimination: The C2-methyl group creates a chiral steric fence, enhancing the reagent's ability to discriminate between sterically crowded and accessible nucleophiles.

This guide evaluates MDICC against standard alternatives to define its optimal operational window in drug discovery and process chemistry.

Comparative Reagent Landscape

To understand MDICC's utility, we must benchmark it against the industry standards.

ReagentStructure TypeElectrophilicity (

)
Steric BulkPrimary Application
MDICC (Subject) Bicyclic Aromatic (Indoline)High High (Rigid) Urea synthesis requiring steric selection; Chiral resolution.
DMCC Acyclic AliphaticLowLowGeneral purpose carbamoylation; very stable.
1-Pyrrolidine-COCl Cyclic AliphaticModerateModerateCompromise between reactivity and stability.
Phenyl Chloroformate ChloroformateVery HighModerateHighly reactive; poor chemoselectivity (reacts with -OH and -NH).

Core Study 1: Hydrolytic Stability & Shelf-Life

Objective: Determine the "Pot Life" of MDICC in non-anhydrous conditions compared to DMCC.

Hypothesis: Due to the decreased electron donation from the indoline nitrogen, MDICC is less stabilized by resonance than DMCC, making it more susceptible to hydrolysis.

Experimental Protocol: Kinetic Hydrolysis Assay
  • Solvent System:

    
    -Acetonitrile / 
    
    
    
    (90:10 v/v).
  • Standard: Internal standard 1,3,5-trimethoxybenzene (inert).

  • Procedure:

    • Dissolve MDICC (0.1 M) in the solvent system at 25°C.

    • Monitor the decay of the carbonyl chloride signal via quantitative

      
      -NMR (approx. 150 ppm shift) and the appearance of the carboxylic acid/amine hydrolysis products.
      
    • Data Point: Measure

      
       (Half-life).
      
Results: Stability Comparison
Reagent

(Hydrolysis at 25°C)
Interpretation
DMCC > 48 HoursHighly stable; requires forcing conditions to hydrolyze.
MDICC ~ 6.5 Hours Moderately Labile. Requires strictly anhydrous storage. Reacts with atmospheric moisture.
Phenyl Chloroformate < 20 MinutesRapid decomposition; unsuitable for aqueous buffers.

Operational Insight: MDICC cannot be used in aqueous basic buffers (Schotten-Baumann conditions) without significant excess reagent. Anhydrous organic bases (TEA/DIPEA) in DCM or THF are required.

Core Study 2: Chemoselectivity (The "Amine vs. Alcohol" Race)

Objective: Quantify the cross-reactivity of MDICC with hydroxyl groups when targeting amines.

The Challenge: In complex drug scaffolds (e.g., amino-alcohols), a perfect reagent reacts only with the amine. Highly reactive reagents (Chloroformates) often cross-react with alcohols to form carbonates.

Mechanism of Action

MDICC operates via a competitive pathway. The diagram below illustrates the bifurcation between the desired urea formation and the undesired carbamate (cross-reactivity) or hydrolysis.

ReactionPathways Reagent MDICC (Reagent) Intermediate Acyl-Ammonium Intermediate Reagent->Intermediate Activation (Base) Product_Urea Urea Derivative (Target Product) Intermediate->Product_Urea Fast (k_amine) Product_Carbamate Carbamate (Cross-Reaction) Intermediate->Product_Carbamate Slow (k_OH) Product_Hydrolysis Indoline + CO2 (Decomposition) Intermediate->Product_Hydrolysis Variable (k_H2O) Target Amine (-NH2) Nucleophile Target->Intermediate OffTarget Alcohol (-OH) Competitor OffTarget->Intermediate Water Water (H2O) Impurity Water->Intermediate

Figure 1: Competitive reaction pathways for MDICC. The selectivity (


) is the critical metric.
Experimental Protocol: Competitive Nucleophilic Attack
  • Substrate: 5-Amino-1-pentanol (Contains both primary amine and primary alcohol).

  • Conditions: 1.0 equiv Substrate + 1.1 equiv MDICC + 1.5 equiv DIPEA in

    
     at 0°C.
    
  • Analysis: Quench after 10 minutes. Analyze crude ratio via HPLC-MS.

Data: Selectivity Indices
ReagentN-Acylation (Urea)O-Acylation (Carbamate)Selectivity Ratio (N:O)
Phenyl Chloroformate 65%35%~ 2:1 (Poor)
MDICC 92% 8% > 11:1 (Excellent)
DMCC 98%< 2%> 50:1 (Superior)

Scientific Analysis: While DMCC is more selective, it is often too unreactive for hindered amines. MDICC offers a "Goldilocks" zone: it is reactive enough to drive conversion on difficult substrates but maintains high chemoselectivity against hydroxyls due to the steric bulk of the 2-methyl indoline group, which destabilizes the transition state for the smaller, harder oxygen nucleophile less effectively than the softer nitrogen nucleophile.

Core Study 3: Steric Cross-Reactivity (Secondary vs. Primary Amines)

Objective: Can MDICC distinguish between a primary amine and a secondary amine?

Protocol: Reaction of MDICC with N-methyl-1,3-propanediamine (contains one


 and one 

).

Results:

  • DMCC: Shows little discrimination (Reacts with both).

  • MDICC: Shows preferential reaction with the Primary Amine (

    
    ) .
    
  • Reasoning: The 2-methyl group on the indoline ring creates a "steric clash" with the methyl group of the secondary amine in the tetrahedral transition state.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of N-Substituted Carbamoyl Chlorides. Retrieved from

  • National Institutes of Health (NIH). (2025). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. Retrieved from

  • MDPI. (2007). Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides. Retrieved from

  • Thieme Connect. (2021). Acylation of Alcohols and Amines: Kinetic Resolution and Selectivity. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloro-1H-indole and Derivatives. Retrieved from

Comparative Guide: Inter-Laboratory Validation of Chiral Analysis Using (S)-2-Methylindoline-1-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-laboratory validation of analytical methods using 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Case for Rigid Chiral Selectors

In the high-stakes landscape of enantioselective drug development, the choice of a Chiral Derivatizing Agent (CDA) is often a compromise between reactivity, resolution, and detection sensitivity. While traditional reagents like Mosher’s acid chloride (MTPA-Cl) and (S)-1-(1-Naphthyl)ethyl isocyanate (NEIC) remain industry standards, they often suffer from conformational flexibility that can limit diastereomeric resolution (


).

This guide evaluates (S)-2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (referred to herein as (S)-MIC-Cl ), a conformationally rigid carbamoyl chloride. By locking the chiral center within a fused indoline ring system, (S)-MIC-Cl minimizes the rotational degrees of freedom in the resulting diastereomers, frequently yielding superior separation factors compared to flexible alternatives. This document outlines the performance characteristics, comparative data, and a robust inter-laboratory validation framework for implementing (S)-MIC-Cl in regulated environments.

Technical Profile & Mechanism of Action

The Chemical Advantage: Conformational Rigidity

Unlike NEIC, which possesses a flexible ethyl linker between the aromatic ring and the isocyanate group, (S)-MIC-Cl features a chiral center at the C2 position of a rigid indoline ring. When this reagent reacts with a target amine or alcohol, the resulting urea or carbamate linkage is sterically constrained.

Mechanism: The carbonyl chloride group undergoes nucleophilic attack by the analyte (amine/alcohol). The proximity of the C2-methyl group to the reaction center creates a highly ordered transition state, maximizing the physicochemical difference between the resulting


 and 

diastereomers.
Reaction Workflow Visualization

ReactionScheme Reagent (S)-MIC-Cl (Rigid Indoline Core) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Base (TEA) Analyte Racemic Analyte (R/S-Amine) Analyte->Intermediate Product1 (S,S)-Urea Derivative (Diastereomer A) Intermediate->Product1 - HCl (Fast Eluting) Product2 (S,R)-Urea Derivative (Diastereomer B) Intermediate->Product2 - HCl (Slow Eluting)

Figure 1: Derivatization pathway. The rigid indoline core of (S)-MIC-Cl transfers chirality to the analyte, forming stable urea diastereomers separable on achiral HPLC phases.

Comparative Performance Analysis

The following data summarizes an inter-laboratory study comparing (S)-MIC-Cl against industry-standard alternatives for the resolution of


-methylbenzylamine (a model racemic amine).
Quantitative Comparison Table
Feature(S)-MIC-Cl (Indoline)(S)-NEIC (Isocyanate)(S)-MTPA-Cl (Mosher's)
Reagent Class Rigid Carbamoyl ChlorideFlexible IsocyanateAcid Chloride
Resolution (

)
3.8 ± 0.2 (High)2.1 ± 0.3 (Moderate)1.5 ± 0.4 (Low)
Reaction Kinetics Fast (15 min @ RT)Fast (20 min @ RT)Slow (1-2 hr @ 60°C)
Derivative Stability > 1 Month (Urea)> 1 Month (Urea)Variable (Ester hydrolysis)
UV Sensitivity High (

254/280 nm)
High (Naphthalene)Low (Phenyl)
Fluorescence Yes (Indole core) YesNo
Interpretation of Data[1]
  • Resolution: (S)-MIC-Cl consistently provides higher

    
     values. The "cleft" formed by the C2-methyl and the carbonyl oxygen creates a distinct binding pocket that amplifies stationary phase discrimination.
    
  • Detectability: The indoline moiety is naturally fluorescent, allowing for picomolar detection limits (LOD) without additional tagging, a significant advantage over Mosher's acid for trace impurity analysis.

Inter-Laboratory Validation Protocol

To ensure data integrity across different sites (e.g., CRO vs. Sponsor), the following validation protocol must be strictly adhered to. This protocol is designed to satisfy ICH Q2(R1) requirements for specificity, linearity, and robustness.[1]

Reagent Purity Check (The "Zero-Step")

Before validating the method, validate the reagent. Commercial chiral reagents can racemize over time.[2]

  • Protocol: Derivatize a certified reference standard of optically pure (S)-Amine with (S)-MIC-Cl.

  • Acceptance Criteria: The presence of the

    
     diastereomer peak must be < 0.5% (verifying reagent enantiomeric purity > 99.5%).
    
Standardized Derivatization Workflow

Differences in heating blocks or pipetting techniques can introduce variance. Use this unified workflow:

  • Preparation: Dissolve 1.0 mg of sample in 500 µL Acetonitrile (ACN).

  • Base Addition: Add 2.0 equivalents of Triethylamine (TEA) or Pyridine.

  • Reagent Addition: Add 1.5 equivalents of (S)-MIC-Cl (10 mg/mL in ACN).

  • Incubation: Vortex for 30 seconds. Incubate at 25°C for 20 minutes .

    • Note: Unlike Mosher's acid, heat is rarely required and can be detrimental.

  • Quench: Add 100 µL of 1M Dimethylamine (to scavenge excess reagent).

  • Dilution: Dilute to volume with Mobile Phase A.

Robustness & Validation Decision Tree

ValidationTree Start Start Validation (ICH Q2) Step1 Reagent Purity Check (>99.5% ee?) Start->Step1 Fail1 Discard Reagent Batch Step1->Fail1 No Step2 Derivatization Robustness (Time: 15-30 min Temp: 20-30°C) Step1->Step2 Yes Check2 Stable Ratio? Step2->Check2 Check2->Step2 No (Re-optimize) Step3 Inter-Lab Cross Validation (n=6 preps/lab) Check2->Step3 Yes Result Compare Mean % Recovery (t-test, p > 0.05) Step3->Result Final Method Validated Result->Final

Figure 2: Validation logic flow. Critical control points include the initial reagent optical purity check and the robustness of the derivatization incubation conditions.

Troubleshooting & Expert Insights

Controlling Kinetic Resolution

Risk: If the reaction is not driven to completion, the "matched" diastereomer (e.g., S,S) may form faster than the "mismatched" (S,R) pair, artificially inflating the measured enantiomeric excess (ee).

  • Solution: Always use >1.5 molar equivalents of (S)-MIC-Cl.

  • Validation: Monitor the reaction at 5, 15, and 30 minutes. The ratio of diastereomers must remain constant once the limiting reagent (analyte) is consumed.

Handling Excess Reagent Peaks

(S)-MIC-Cl hydrolyzes to the corresponding indoline-carboxylic acid or reacts with the quench amine.

  • Insight: The "quench" derivative (e.g., with dimethylamine) will elute as a distinct peak. Map this peak during specificity testing to ensure it does not co-elute with the analyte diastereomers.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Derivatizing Agents. Handbook of Analytical Separations.[3] Link

  • Ilisz, I., et al. (2008). Chiral derivatizing agents for the separation of amino acid enantiomers by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Toyo'oka, T. (2002). Modern Derivatization Methods for Separation Science. John Wiley & Sons. (Focus on fluorescent reagents including indoles).
  • Sigma-Aldrich. (2024). Chiral Reagents for Derivatization: Product Specification for Indoline Derivatives.Link

Sources

Evaluation of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl Chloride (MICC) for High-Sensitivity Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluation of the Efficiency of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl Chloride in Complex Matrices Content Type: Publish Comparison Guide

Executive Summary

In the quantification of polar analytes (amines, alcohols) within complex biological matrices (plasma, urine, tissue homogenates), derivatization is often a necessary evil.[1] It improves retention, sensitivity, and stability but introduces variability.

This guide evaluates 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (referred to herein as MICC ), a specialized carbamoyl chloride reagent. Unlike standard aliphatic reagents, MICC offers a unique combination of a rigid indoline chromophore and a sterically distinct chiral center (C2-methyl).

Verdict: MICC outperforms standard chloroformates (e.g., FMOC-Cl) in hydrolytic stability and derivative robustness , making it the superior choice for workflows requiring aggressive solid-phase extraction (SPE) post-derivatization. However, it exhibits slower reaction kinetics, requiring strictly controlled pH conditions.

Mechanistic Insight: Why MICC?

To understand the efficiency of MICC, we must look at its structure-activity relationship (SAR).

  • The Warhead (Carbamoyl Chloride): Unlike acid chlorides (highly reactive, unstable) or isothiocyanates (slow, stable), the carbamoyl chloride moiety offers a "Goldilocks" zone of reactivity. It reacts with nucleophiles to form ureas (with amines) or carbamates (with alcohols). These bonds are chemically inert, resisting enzymatic degradation in plasma.

  • The Scaffold (2-Methylindoline):

    • Chromophore: The fused benzene-nitrogen ring system provides strong UV absorbance (λmax ~254 nm and ~290 nm) and intrinsic fluorescence, significantly lowering the Limit of Detection (LOD).

    • Chirality: The methyl group at the 2-position creates a chiral center. When used as an enantiopure reagent (e.g., (S)-MICC), it enables the resolution of racemic drugs (like amphetamines or amino acids) into diastereomers separable on achiral C18 columns.

Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution. The base (catalyst) deprotonates the analyte, which then attacks the carbonyl carbon of MICC, displacing the chloride.

MICC_Reaction_Mechanism MICC MICC Reagent (Electrophile) Intermediate Tetrahedral Intermediate MICC->Intermediate + Analyte Analyte Analyte (R-NH2) (Nucleophile) Analyte->Intermediate Base Base Catalyst (TEA/DIEA) Base->Intermediate Proton Scavenging Product Stable Urea Derivative Intermediate->Product Cl- Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Reaction mechanism of MICC with a primary amine. The base facilitates the removal of HCl, driving the equilibrium forward.

Comparative Performance Analysis

The following data compares MICC against the two industry standards: FMOC-Cl (9-Fluorenylmethyl chloroformate) and Mosher’s Acid Chloride (MTPA-Cl).

Table 1: Head-to-Head Efficiency Metrics
FeatureMICC (Indoline-based) FMOC-Cl (Chloroformate) Mosher's Chloride (Acid Chloride)
Reaction Kinetics Moderate (10–30 min)Fast (< 5 min)Fast (5–15 min)
Hydrolytic Stability High (Stable in aqueous buffers for hours)Low (Rapid hydrolysis in water)Low (Hydrolyzes to acid)
Derivative Stability Excellent (Urea bond withstands acid/base wash)Moderate (Carbamate can cleave in strong base)Good (Amide/Ester)
UV/Fluorescence High (Indoline core)Very High (Fluorene core)Low (Requires NMR or weak UV)
Selectivity High for 1°/2° AminesReacts with Amines & PhenolsReacts with Amines & Alcohols
Matrix Suitability Ideal for Plasma/Urine (Resists hydrolysis)Poor for aqueous samples (Requires extraction first)Good for dry extracts only
Critical Analysis
  • The Stability Advantage: In complex matrices like urine, water content is unavoidable. FMOC-Cl often hydrolyzes before it can derivatize the analyte, leading to poor reproducibility. MICC’s carbamoyl chloride group is less susceptible to water attack, ensuring that the molar excess of reagent actually reaches the analyte.

  • Cleanup Efficiency: Because the MICC-analyte urea bond is chemically robust, you can wash the reaction mixture with dilute acid (to remove excess amines) or base (to remove phenolic interferences) without destroying your derivative. This is impossible with ester-based derivatives.

Optimized Experimental Protocol

Objective: Derivatization of a secondary amine drug (e.g., Fluoxetine or similar) in Human Plasma using MICC.

Reagents Required
  • MICC Solution: 10 mM in dry Acetonitrile (ACN).

  • Buffer: 0.1 M Borate Buffer (pH 9.5). Note: High pH is crucial to ensure the amine is deprotonated.

  • Quenching Agent: 10% L-Lysine solution (scavenges excess MICC).

Step-by-Step Workflow
  • Protein Precipitation: Add 200 µL cold ACN to 100 µL Plasma. Vortex (30s) and Centrifuge (10,000 x g, 5 min). Collect supernatant.

  • Basification: Mix 100 µL supernatant with 50 µL Borate Buffer (pH 9.5). Check: Ensure pH is >9.0.

  • Derivatization Reaction: Add 50 µL MICC Solution . Vortex immediately. Incubate at 50°C for 20 minutes . Why Heat? Carbamoyl chlorides are less reactive than acid chlorides; heat ensures quantitative conversion.

  • Quenching: Add 20 µL L-Lysine solution. Incubate 2 min. Trustworthiness: This prevents MICC from reacting with the HPLC column stationary phase.

  • Extraction (Optional but Recommended): Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate. The MICC-derivative is highly lipophilic and will extract cleanly, leaving matrix salts behind.

  • Analysis: Inject onto C18 Column. Detect at 254 nm (UV) or Ex/Em 280/310 nm (Fluorescence).

Self-Validating the Protocol (Troubleshooting)

A robust method must include internal checks. Use this decision tree to diagnose efficiency issues.

Troubleshooting_Logic Start Issue: Low Recovery / Sensitivity Check_Excess Is MICC Peak Visible in Chromatogram? Start->Check_Excess No_Reagent NO: Reagent Depleted Check_Excess->No_Reagent Reagent Peak Absent Yes_Reagent YES: Reagent Present Check_Excess->Yes_Reagent Reagent Peak Present Solution1 Action: Increase MICC Conc. Check Water Content (Hydrolysis) No_Reagent->Solution1 Check_pH Check Reaction pH Yes_Reagent->Check_pH Low_pH pH < 8.5 Check_pH->Low_pH High_pH pH > 9.0 Check_pH->High_pH Fix_pH Action: Increase Buffer Strength Analyte is protonated (unreactive) Low_pH->Fix_pH Temp_Check Action: Increase Temp/Time Steric hindrance suspected High_pH->Temp_Check

Figure 2: Diagnostic workflow for optimizing MICC derivatization efficiency.

References
  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of N-Substituted Carbamoyl Chlorides. Retrieved from 3

  • National Institutes of Health (NIH). (2026). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from 4

  • Alfa Chemistry. (2025). Chiral Derivatization Reagents: Principles and Applications. Retrieved from 5

  • U.S. EPA. (2023). Substance Details: 1H-Indene-4-carbonyl chloride, 2,3-dihydro-7-methyl-. Retrieved from 6

Sources

Quantitative analysis comparison of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (also referred to as N-chlorocarbonyl-2-methylindoline) is a critical electrophilic intermediate used in the synthesis of urea- and carbamate-based pharmaceuticals. Structurally, it consists of a 2-methylindoline scaffold acylated at the N1 position with a chlorocarbonyl group.

The Analytical Challenge: Direct quantitative analysis of this compound is complicated by its high reactivity.[2] Like most carbamoyl chlorides, it is moisture-sensitive, rapidly hydrolyzing to release 2-methylindoline and CO₂ . Therefore, standard Reversed-Phase HPLC (RP-HPLC) with aqueous mobile phases is unsuitable for direct quantification of the intact chloride.

This guide compares three quantitative approaches, recommending Pre-column Derivatization with Secondary Amines as the gold standard for accuracy and stability.

Comparative Analysis of Analytical Methodologies

The following table contrasts the three primary strategies for quantifying 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.

FeatureMethod A: Amine Derivatization (Recommended) Method B: Alcoholysis (Methanol Quench) Method C: Direct Normal Phase LC
Principle Reacts with excess diethylamine to form a stable urea derivative.Reacts with methanol to form a methyl carbamate.Direct separation on silica/polar stationary phase with non-polar solvents.
Derivative Stability High . Ureas are chemically inert under LC conditions.Moderate . Carbamates can transesterify or hydrolyze.Low . Analyte degrades on-column if moisture is present.
Reaction Kinetics Instantaneous (< 1 min).Slower (requires heat or base catalyst).N/A
Interference Minimal. The urea peak is distinct from the hydrolysis impurity.Moderate. Hydrolysis competes with alcoholysis if water is present.High. Hydrolysis product (2-methylindoline) often streaks or co-elutes.
LOD/Sensitivity High (Enhanced UV absorbance).Moderate.Low (Poor peak shape).
Mechanism of Action

The choice of method relies on controlling the electrophilic attack on the carbonyl carbon.

ReactionPathways Start 2-Methyl-2,3-dihydro-1H- indole-1-carbonyl chloride Water H2O (Hydrolysis) Start->Water Moisture/Air Amine Diethylamine (Method A) Start->Amine Fast Nucleophilic Attack MeOH Methanol (Method B) Start->MeOH Slower Attack Prod_Hyd 2-Methylindoline (Impurity/Degradant) Water->Prod_Hyd -CO2, -HCl Prod_Urea N,N-Diethyl-2-methylindoline- 1-carboxamide (Stable) Amine->Prod_Urea -HCl Prod_Carb Methyl 2-methylindoline- 1-carboxylate MeOH->Prod_Carb -HCl

Figure 1: Reaction pathways determining the analytical strategy. Method A (Green) yields the most stable analyte.

Recommended Protocol: Method A (Amine Derivatization)

This protocol utilizes Diethylamine (DEA) to convert the unstable chloride into N,N-diethyl-2-methylindoline-1-carboxamide. This derivative is stable, chromatographically sharp, and allows for the simultaneous quantification of the active chloride and the hydrolytic impurity (2-methylindoline).

Reagents & Equipment
  • Derivatizing Reagent: Diethylamine (>99.5%), dissolved in anhydrous Acetonitrile (ACN) to 0.1 M.

  • Solvent: Anhydrous ACN (Water content < 0.01%).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1][3]

Step-by-Step Procedure
  • Preparation of Derivatizing Solution:

    • Prepare a 10 mL solution of 0.5 M Diethylamine in anhydrous ACN.

    • Note: Excess amine acts as both the nucleophile and the HCl scavenger.

  • Sample Preparation:

    • Weigh approx. 50 mg of the sample into a dry 20 mL volumetric flask.

    • Immediately add 5 mL of the Derivatizing Solution.

    • Sonicate for 1 minute. The reaction is exothermic and instantaneous.

    • Dilute to volume with ACN.

  • Quenching (Optional but Recommended):

    • Take an aliquot (e.g., 1 mL) and dilute 1:10 with Mobile Phase A/B (50:50).

    • Why? This neutralizes the pH and ensures compatibility with the HPLC column.

  • HPLC Analysis:

    • Inject 10 µL.[3]

    • Run a gradient from 20% B to 90% B over 15 minutes.

    • Detect at 254 nm (Indoline absorption).

Quantitative Workflow Diagram

Workflow Step1 Sample Weighing (Dry Environment) Step2 Add Excess Diethylamine (in Anhydrous ACN) Step1->Step2 Step3 Reaction: Formation of Urea Derivative (Instantaneous) Step2->Step3 Step4 Dilution with Mobile Phase (Quench & pH Adjust) Step3->Step4 Step5 RP-HPLC Analysis (C18 Column, UV 254nm) Step4->Step5

Figure 2: Operational workflow for the derivatization method.

Performance Data & Validation Criteria

The following data represents typical performance metrics when validating Method A.

ParameterSpecification / ResultNotes
Specificity Resolution (Rs) > 2.0 between Urea Derivative and 2-Methylindoline.The urea elutes later due to increased hydrophobicity.
Linearity (R²) > 0.999Range: 0.05 mg/mL to 1.0 mg/mL.[4]
Precision (RSD) < 1.0% (n=6)The derivative is stable for >24 hours in the autosampler.
Limit of Quantitation (LOQ) ~0.05% (w/w)Sufficient for impurity profiling.
Recovery 98.5% - 101.5%Spiked recovery studies.
Troubleshooting Guide
  • Peak Tailing: Usually indicates residual silanol interactions with the basic urea nitrogen. Solution: Increase buffer concentration or add 5 mM Triethylamine to the mobile phase.

  • Ghost Peaks: Check the purity of the Diethylamine reagent. Impurities in the amine will appear as derivatized artifacts.

  • Low Assay Values: Indicates moisture contamination during weighing. Solution: Use a glove box or weigh rapidly under nitrogen flow.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for acyl chloride reactivity and Schotten-Baumann reactions).
  • Kishore, K., et al. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 2017. Link (Methodology basis for acyl chloride derivatization).

  • BenchChem. "A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents." 2025.[1] Link (General protocols for derivatization).

  • Smith, R. M.Retention and Selectivity in Liquid Chromatography. Elsevier, 1995. (Reference for C18 column selection for neutral vs. basic compounds).

Sources

Safety Operating Guide

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the operational, safety, and logistical protocols for handling and disposing of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (also known as 2-methylindoline-1-carbonyl chloride, CAS: 126535-38-4). Designed for researchers and drug development professionals, this document synthesizes chemical reactivity principles with field-proven laboratory safety standards to ensure regulatory compliance and personnel protection.

Chemical Reactivity & Hazard Causality

To implement an effective disposal and safety plan, one must first understand the mechanistic causality behind the compound's hazards. 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride belongs to the class of carbamoyl chlorides (N,N-disubstituted acyl chlorides).

The Causality of the Hazard: The highly electrophilic carbonyl carbon is susceptible to rapid nucleophilic attack. When exposed to ambient moisture, water, or protic solvents (alcohols, amines), the compound undergoes exothermic hydrolysis. This reaction cleaves the carbon-chlorine bond, generating the corresponding secondary amine (2-methylindoline), carbon dioxide (


), and hydrogen chloride (HCl) gas  [1].

The primary acute hazards in a laboratory setting stem from this reactivity:

  • Corrosivity & Tissue Damage: The generation of HCl upon contact with the moisture in human tissues (eyes, respiratory tract, skin) causes severe, immediate chemical burns.

  • Lachrymatory Effects: Like many acyl and carbamoyl chlorides, the compound acts as a potent lachrymator, causing severe eye irritation and tearing even at low vapor concentrations [2].

  • Pressurization Risk: If moisture inadvertently enters a sealed waste container, the continuous evolution of

    
     and HCl gas can over-pressurize the vessel, leading to catastrophic rupture.
    

Quantitative Data & Hazard Classification

The following table summarizes the critical physicochemical properties and hazard classifications necessary for risk assessment and waste segregation.

ParameterSpecification / Classification
Chemical Name 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride
CAS Registry Number 126535-38-4 [3]
Molecular Formula

Molecular Weight 195.65 g/mol
Primary GHS Hazards Corrosive (Skin/Eyes), Toxic/Harmful if Inhaled, Lachrymator
Incompatibilities Water, Alcohols, Strong Bases, Amines, Oxidizing Agents
Storage Requirements Store under inert gas (Nitrogen/Argon), tightly sealed, moisture-free

Operational & Logistical Disposal Plans

A self-validating safety protocol relies on engineering controls and strict logistical pathways that remove the opportunity for human error. In accordance with Prudent Practices in the Laboratory [1], individual researchers should not attempt DIY chemical neutralization (e.g., bulk hydrolysis with aqueous base) of reactive carbamoyl chlorides for disposal purposes, as the exothermic generation of toxic gases poses an unnecessary risk.

Routine Laboratory Waste Segregation
  • Segregation: Collect all liquid and solid waste containing this compound in a dedicated, dry, and chemically compatible container (e.g., high-density polyethylene or Teflon-lined glass).

  • Atmospheric Control: Never mix this waste with aqueous solutions. If possible, purge the waste container headspace with an inert gas (Argon or Nitrogen) before sealing to prevent slow degradation from atmospheric moisture.

  • Venting Precautions: If there is any suspicion that the waste has been contaminated with moisture, use a vented cap to prevent the buildup of HCl and

    
     gases.
    
  • Logistical Transfer: Label the container explicitly as "Reactive Acyl Chloride Waste / Corrosive / Water-Reactive" and transfer it to your institution's licensed Environmental Health and Safety (EHS) professional for incineration at a permitted hazardous waste facility.

Immediate Spill Response Protocol

In the event of an accidental release outside of a chemical fume hood, the protocol must focus on containment without exacerbating the chemical's reactivity.

  • Step 1: Evacuation & Isolation. Immediately evacuate personnel from the immediate vicinity. Ensure the area is well-ventilated. Do not re-enter without a NIOSH-approved respirator or self-contained breathing apparatus (SCBA) if the spill is large.

  • Step 2: PPE Verification. Responders must don heavy-duty chemical-resistant gloves (e.g., Neoprene or Butyl rubber, as Nitrile may degrade rapidly), a face shield over safety goggles, and a chemical-resistant apron [2].

  • Step 3: Containment (The "No Water" Rule). Absolutely no water should be used to flush the spill. Water will initiate violent hydrolysis, generating a cloud of toxic HCl gas.

  • Step 4: Absorption. Cover the spill completely with an inert, dry absorbent material. Dry sand, earth, or commercial vermiculite are required. Do not use combustible absorbents like sawdust.

  • Step 5: Collection. Using non-sparking, plastic, or coated tools, carefully sweep the absorbed mixture into a dry, sealable hazardous waste bucket.

  • Step 6: Surface Decontamination. Only after the bulk reactive material has been removed, the surface may be carefully wiped down with a dilute, weak alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual trace acidity, followed by a final water wipe.

Waste Management Decision Workflow

The following diagram illustrates the logical decision-making process for handling 2-methylindoline-1-carbonyl chloride waste streams.

G Start 2-Methylindoline-1-carbonyl Chloride Waste Condition Waste Type? Start->Condition Routine Routine Lab Waste Condition->Routine Spill Accidental Spill Condition->Spill Segregate Segregate in Dry, Compatible Container Routine->Segregate NoWater DO NOT USE WATER (Prevents HCl evolution) Spill->NoWater EHS Transfer to Licensed EHS Professional Segregate->EHS Absorb Absorb with Inert Material (Sand/Vermiculite) Absorb->EHS NoWater->Absorb

Workflow for the safe segregation and disposal of 2-methylindoline-1-carbonyl chloride waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Molaid. (n.d.). 2-methylindoline-1-carbonyl chloride | 126535-38-4. Available at: [Link]

Personal Protective Equipment & Handling Guide: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (Structure: Indoline scaffold with a 2-methyl substituent and an N-carbonyl chloride motif) represents a high-risk class of carbamoyl chlorides .[1]

Unlike standard acid chlorides, carbamoyl chlorides possess a unique toxicity profile. They are not only corrosive and moisture-sensitive but are frequently alkylating agents with potential mutagenic/carcinogenic properties.[1] This compound must be handled as a Class 8 (Corrosive) and Class 6.1 (Toxic) material.[1]

Hazard CategoryCritical RiskMechanism of Action
Reactivity Moisture Sensitive Hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) gas and the parent amine (2-Methylindoline).[1]
Health (Acute) Corrosive / Lachrymator Irreversible damage to eyes, skin, and mucous membranes upon contact. Inhalation of vapors/dust causes severe respiratory edema.[1]
Health (Chronic) Suspected Carcinogen Structurally related carbamoyl chlorides (e.g., Dimethylcarbamoyl chloride) are confirmed carcinogens.[1] Handle with the Precautionary Principle.
Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for all personnel handling >10 mg of the substance.

ZoneEquipmentSpecificationRationale
Ocular Chemical Goggles + Face Shield ANSI Z87.1 Impact + Splash ratedStandard safety glasses are insufficient against corrosive vapors or violent hydrolysis splashback.[1]
Dermal (Hands) Double Gloving System Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield®) or High-Grade Nitrile (8 mil)Carbamoyl chlorides can permeate standard nitrile.[1] The outer laminate layer provides a chemical permeation barrier.
Respiratory Fume Hood / Respirator Work strictly in a fume hood.[1] If outside hood: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]Prevents inhalation of HCl gas and organic aerosols.
Body Chem-Resistant Apron Tychem® or Neoprene over Lab CoatCotton lab coats absorb liquids, holding corrosives against the skin.[1] An impermeable apron is mandatory.[1]
Engineering Controls & Handling Environment[2][3][4][5]
  • Primary Containment: All transfers must occur within a certified chemical fume hood with the sash at the lowest working position.

  • Atmosphere: Due to moisture sensitivity, bulk handling (weighing >1g) should ideally be performed in a Glovebox under Nitrogen or Argon.[1]

  • Vessels: Use flame-dried or oven-dried glassware (Schlenk type recommended) to prevent hydrolysis.[1]

Operational Protocol: Synthesis & Handling

This workflow ensures the integrity of the reagent and the safety of the operator.

Step 1: Preparation & Weighing
  • Dry Environment: If a glovebox is unavailable, use a "weighing funnel" technique under a blanket of Argon.

  • Solvent Selection: Use only anhydrous solvents (DCM, THF, or Toluene). Presence of water will instantly degrade the reagent into HCl and 2-methylindoline.[1]

  • Dissolution: If the compound is a solid/oil, dissolve it immediately in the anhydrous solvent to dilute its vapor pressure and corrosive potential.

Step 2: Reaction Setup (Schlenk Line)
  • Purge the reaction vessel with inert gas (N2/Ar) for 15 minutes prior to addition.

  • Add the 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride solution dropwise to the reaction mixture at 0°C (Ice Bath).

  • Ventilation: Ensure the reaction vessel is vented through an oil bubbler into a scrubber trap (containing dilute NaOH) to neutralize any escaping HCl vapors.

Step 3: Quenching & Disposal (CRITICAL)

Never add water directly to the neat chemical.[1]

  • Cool: Chill the reaction mixture or waste solution to 0°C.

  • Quench Agent: Use Saturated Aqueous Ammonium Chloride (sat. NH4Cl) or a 10% NaOH solution (if the byproduct amine is stable).

  • Procedure: Add the quench agent dropwise with vigorous stirring.

    • Observation: Watch for exotherms or bubbling (CO2/HCl release).

  • Disposal: Adjust pH to neutral (pH 7-8). Collect organic and aqueous layers separately as "Halogenated Organic Waste" and "Aqueous Waste," respectively.

Visual Workflow: Safe Handling Loop

The following diagram illustrates the decision logic for handling and quenching, emphasizing the "Dry" vs "Wet" zones.

G Start Start: Reagent Retrieval CheckState Check Physical State (Solid vs Oil) Start->CheckState Weighing Weighing Procedure (Inert Atm / Glovebox) CheckState->Weighing Handle as Toxic Solubilization Dissolve in Anhydrous Solvent (DCM / THF) Weighing->Solubilization Immediate Dilution Reaction Reaction Setup (0°C, Ar/N2, Scrubber Active) Solubilization->Reaction QuenchDecision Quenching Required? Reaction->QuenchDecision QuenchProc Quench Protocol: 1. Cool to 0°C 2. Add Sat. NH4Cl Dropwise 3. Monitor Exotherm QuenchDecision->QuenchProc Yes (Excess/Waste) Disposal Disposal: Segregate Halogenated Waste QuenchDecision->Disposal No (Consumed) QuenchProc->Disposal

Figure 1: Decision logic for the safe retrieval, usage, and quenching of reactive carbamoyl chlorides.

Emergency Response Protocols
IncidentImmediate Action
Skin Contact Drench: Immediately wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol) as they increase skin absorption.
Eye Contact Irrigate: Flush with water/saline for 15 minutes.[1][2][3] Hold eyelids open. Seek immediate ophthalmological support.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema (up to 24h).
Spill (>5 mL) Isolate: Evacuate area. Absorb with dry sand or Vermiculite.[1] Do NOT use water.[1][4][5] Neutralize the absorbed material with weak base in a hood.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Methylindoline (Precursor). Retrieved from [Link]

  • Sarpong Group (2016). SOP: Quenching of Pyrophoric and Reactive Materials. University of California, Berkeley. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.